Technical Documentation Center

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
  • CAS: 1994325-11-9

Core Science & Biosynthesis

Foundational

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate: Structural Properties and Synthetic Applications in JAK Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic design of highly strained, functionalized heterocycles has revolutionized the development of targeted therapeutics. Benzyl 3-(cyanomethylene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of highly strained, functionalized heterocycles has revolutionized the development of targeted therapeutics. Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS: 1994325-11-9) stands out as a premier synthetic intermediate in this domain. Featuring a highly polarized exocyclic double bond mounted on a strained four-membered nitrogenous ring, this compound serves as the critical architectural linchpin in the synthesis of Janus kinase (JAK) inhibitors, most notably Baricitinib —a blockbuster therapeutic approved for rheumatoid arthritis and severe COVID-19 .

This technical guide dissects the physicochemical properties, mechanistic utility, and field-validated synthetic protocols associated with this vital intermediate, providing drug development professionals with a comprehensive blueprint for its application.

Chemical Architecture & Physicochemical Profile

The structural brilliance of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate lies in the synergy of its three primary functional domains:

  • The Azetidine Core: Provides a rigid, low-lipophilicity scaffold that acts as a superior bioisostere to traditional piperidines, enhancing the metabolic stability of the final active pharmaceutical ingredient (API).

  • The Cyanomethylene Moiety: An electron-deficient α,β -unsaturated nitrile that functions as a highly reactive electrophile.

  • The Carboxybenzyl (Cbz) Protecting Group: Ensures the secondary amine remains orthogonal to the highly basic conditions required during olefination, while allowing for non-reductive cleavage later in the synthesis.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
Chemical Name Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
CAS Registry Number 1994325-11-9
Molecular Formula C13​H12​N2​O2​
Molecular Weight 228.25 g/mol
Electrophilic Center C3 exocyclic double bond (polarized by the nitrile group)
Primary Application Key intermediate for constructing the 3-substituted azetidine core in JAK1/JAK2 inhibitors
Hazard Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A

Mechanistic Causality: The Cyanomethylene Moiety as a Michael Acceptor

A recurring challenge in synthesizing the Baricitinib scaffold is the stereoselective and regioselective construction of the sterically hindered tertiary carbon at the azetidine 3-position. Direct nucleophilic substitution (e.g., SN​2 ) on a 3-haloazetidine is highly disfavored due to transannular steric strain and the high energy of the transition state within the four-membered ring.

To bypass this, chemists utilize the cyanomethylene group as a potent Michael acceptor . The strong electron-withdrawing nature of the nitrile group polarizes the exocyclic double bond. When exposed to a nucleophilic pyrazole derivative in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an aza-Michael addition occurs. This transforms the sp2 -hybridized exocyclic carbon into an sp3 -hybridized center, thermodynamically driving the reaction forward by relieving the alkene strain while forming a robust C–N bond .

AzaMichael A Pyrazole Derivative (Nucleophile) C DBU-Catalyzed Transition State A->C Deprotonation B Cyanomethylene Azetidine (Michael Acceptor) B->C Electrophilic Attack D C-N Bond Formation (Quaternary Center) C->D Proton Transfer

Figure 1: Mechanism of DBU-catalyzed aza-Michael addition to the cyanomethylene group.

End-to-End Synthetic Workflows

The following protocols detail the synthesis of the title compound and its subsequent conversion into the Baricitinib scaffold. Every step is designed as a self-validating system to ensure high fidelity and yield .

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination

Causality Check: The HWE reaction is selected over a standard Wittig olefination because it yields water-soluble phosphate byproducts rather than triphenylphosphine oxide, which is notoriously difficult to separate from polar azetidine derivatives.

  • Preparation: In a flame-dried flask under argon, dissolve diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF (0.5 M).

  • Carbanion Formation: Cool the solution to -10 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Self-Validation: The evolution of H2​ gas confirms active deprotonation. Stir for 45 minutes until the solution becomes homogenous.

  • Electrophilic Addition: Slowly add a solution of 1-Cbz-azetidin-3-one (1.0 eq) in THF dropwise, maintaining the internal temperature below -5 °C to prevent polymerization of the highly reactive phosphonate carbanion.

  • Reaction Tracking: Allow the mixture to warm to room temperature. Monitor via LC-MS. The reaction is complete when the ketone mass ( [M+H]+ 206) is fully replaced by the target mass ( [M+H]+ 229).

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, wash with brine, and concentrate under reduced pressure to yield Benzyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol 2: Deprotection and Sulfonylation

Causality Check: Standard catalytic hydrogenation (Pd/C, H2​ ) to remove the Cbz group risks reducing the critical exocyclic double bond. Therefore, non-reductive cleavage using Trimethylsilyl iodide (TMSI) or strong acid is mandated to preserve the Michael acceptor.

  • Deprotection: Treat the intermediate with TMSI (1.5 eq) in anhydrous Dichloromethane (DCM) at 0 °C for 2 hours. Quench with methanol and concentrate to yield the azetidine hydroiodide salt.

  • Sulfonylation: Resuspend the crude salt in Acetonitrile. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt, followed by the dropwise addition of Ethanesulfonyl chloride (1.2 eq) at 0 °C.

  • Validation: Stir for 16 hours at room temperature. TLC (Hexanes:EtOAc 1:1) should reveal a new, UV-active spot corresponding to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Protocol 3: Aza-Michael Addition (Scaffold Construction)

Causality Check: DBU is utilized because its steric bulk prevents it from acting as a nucleophile against the cyanomethylene group, restricting its role purely to deprotonating the pyrazole nitrogen.

  • Coupling: Combine the sulfonylated azetidine (1.0 eq) and the target pyrazole derivative (e.g., 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq) in Acetonitrile.

  • Catalysis: Add DBU (1.5 eq) dropwise at room temperature.

  • Completion: Stir for 12 hours. The highly polarized nature of the double bond ensures near-quantitative conversion to the Baricitinib framework, which can be precipitated directly from the reaction mixture by adding water.

SynthWorkflow A 1-Cbz-azetidin-3-one (Starting Material) C Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (Key Intermediate) A->C NaH, THF, -10°C B Diethyl cyanomethylphosphonate (HWE Reagent) B->C D Deprotection & Sulfonylation (TMSI / EtSO2Cl) C->D Cbz Cleavage E 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Activated Acceptor) D->E DIPEA, CH3CN F Aza-Michael Addition (+ Pyrazole Core) E->F DBU, r.t. G Baricitinib Scaffold F->G High Yield

Figure 2: End-to-end synthetic workflow from 1-Cbz-azetidin-3-one to the Baricitinib scaffold.

Analytical Characterization & Quality Control

Rigorous analytical validation of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is essential before proceeding to the sulfonylation step:

  • Infrared (IR) Spectroscopy: The success of the HWE olefination is immediately verifiable by the disappearance of the strong ketone carbonyl stretch ( ∼1750 cm−1 ) and the emergence of a sharp, distinct nitrile ( C≡N ) stretch at ∼2220 cm−1 .

  • 1 H-NMR (400 MHz, CDCl3​ ): The defining feature is the vinylic proton of the cyanomethylene group, which typically appears as a distinct multiplet or triplet of triplets around δ5.30−5.50 ppm , heavily deshielded by the adjacent nitrile. The azetidine ring protons will appear as complex multiplets between δ4.60−4.90 ppm due to the strain and the adjacent nitrogen atom.

Conclusion

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is far more than a simple building block; it is a masterclass in rational chemical design. By combining the geometric constraints of an azetidine ring with the potent electrophilicity of a cyanomethylene group, it provides an elegant, thermodynamically favorable pathway to construct the complex quaternary centers required in modern JAK inhibitors. Mastery of its handling, protection/deprotection orthogonality, and Michael addition kinetics is indispensable for any drug development professional operating in the kinase inhibitor space.

References

  • Mayence, A., & Vanden Eynde, J. J. (2019). Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Pharmaceuticals, 12(1), 37.[Link]

  • Moiseev, A., et al. (2021). Synthesis of [2H5]baricitinib via[2H5]ethanesulfonyl chloride. National Institutes of Health (PMC).[Link]

  • Zentiva, K.S. (2019). US Patent 10526350B2 - Process for the preparation of baricitinib and an intermediate thereof.
Exploratory

Technical Whitepaper: Safe Handling and Synthetic Applications of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Executive Summary Azetidine derivatives have emerged as privileged scaffolds in modern drug discovery, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors. Within this chemical spa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine derivatives have emerged as privileged scaffolds in modern drug discovery, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors. Within this chemical space,1[1] (CAS: 1994325-11-9) serves as a critical building block. This compound features an exocyclic α,β-unsaturated nitrile—a potent Michael acceptor—protected by a carboxybenzyl (Cbz) group. While highly valuable for nucleophilic functionalization, its structural motifs present significant electrophilic and metabolic hazards. This guide synthesizes the physicochemical data, toxicological mechanisms, and field-proven handling protocols required to safely utilize this intermediate in drug development workflows.

Physicochemical Identity & Structural Logic

The selection of a Cbz protecting group over the more common tert-butyloxycarbonyl (Boc) analog is a deliberate strategic choice in complex syntheses. The Cbz group provides orthogonal deprotection capabilities, allowing chemists to unmask the azetidine nitrogen under non-acidic conditions, thereby preserving acid-sensitive moieties elsewhere in the target molecule.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
CAS Number 1994325-11-9
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Physical State Solid
Storage Temperature 2-8°C (Refrigerator) under inert gas

Hazard Identification & Toxicological Mechanisms

Handling this compound requires an understanding of its dual-threat toxicity profile: the systemic toxicity of the nitrile group and the local electrophilic reactivity of the exocyclic double bond.

Table 2: GHS Hazard Classification & Safety Data

Hazard CategoryClassification / Details
Signal Word Danger
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
UN Transport Code UN 3439 (Nitriles, solid, toxic, n.o.s.), Class 6.1, PG III
Mechanistic Toxicology

The systemic toxicity of aliphatic nitriles is driven by their hepatic biotransformation. Cytochrome P450 enzymes catalyze the oxidation of the carbon alpha to the cyano group, producing an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes to release free cyanide[2]. 2[2] by binding to the ferric ion of cytochrome c oxidase in the mitochondria, blocking the terminal step of electron transfer to oxygen.

Furthermore, the highly electrophilic exocyclic double bond acts as a potent Michael acceptor. Upon dermal exposure, it can irreversibly bind to biological thiols (such as cysteine residues in epidermal proteins), acting as a severe skin sensitizer and irritant.

Standard Operating Procedures (SOP): Safe Handling & Emergency Response

To mitigate the risks associated with cyanide-releasing electrophiles, handling must be treated as a self-validating system where environmental controls are verified before chemical exposure.

Pre-Operation Validation
  • Fume Hood Verification: Before retrieving the reagent from the 2-8°C storage, validate that the chemical fume hood face velocity is ≥100 feet per minute (fpm). Do not proceed if the flow monitor is in alarm.

  • PPE Donning: Equip standard nitrile gloves (double-gloving recommended due to the compound's dermal toxicity), a flame-resistant lab coat, and chemical splash goggles.

Emergency Spill Protocol

In the event of a spill, the response must be scaled based on the volume and the inherent volatility of the nitrile hazard.

SpillResponse Spill Chemical Spill / Exposure Assess Assess Extent & Toxicity (Nitrile Hazard) Spill->Assess Evac Evacuate & Ventilate Assess->Evac Large Spill PPE Don SCBA & HazMat PPE Assess->PPE Small Spill Evac->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Dispose as Toxic Waste (UN 3439) Contain->Dispose

Emergency spill response and exposure protocol for nitrile-containing hazardous materials.

Experimental Workflow: Nucleophilic Functionalization & Deprotection

The primary utility of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is its participation in Aza-Michael additions, a critical step in synthesizing JAK inhibitor pharmacophores.

G A Benzyl 3-(cyanomethylene) azetidine-1-carboxylate B Michael Addition (Nucleophilic Attack) A->B Pyrazole / Base C Cbz Deprotection (TMSI Cleavage) B->C Intermediate Isolation D Functionalized Azetidine (API Intermediate) C->D Purification

Workflow for functionalizing Benzyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol 1: Aza-Michael Addition to the Cyanomethylene System
  • Objective: Functionalize the exocyclic double bond using a pyrazole derivative.

  • Step 1: Reactor Preparation. Flame-dry a 100 mL round-bottom flask and purge with N₂ to ensure an anhydrous environment.

  • Step 2: Reagent Charging. Dissolve Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) and the pyrazole nucleophile (1.1 eq) in anhydrous acetonitrile (0.2 M).

  • Step 3: Base Addition. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at 0°C.

    • Causality: DBU is selected as a strictly non-nucleophilic base. It deprotonates the pyrazole to generate a potent nucleophile while avoiding competitive conjugate addition to the highly electrophilic exocyclic double bond, which would occur if primary/secondary amines or hydroxide bases were used.

  • Step 4: Reaction Monitoring (Self-Validation). Stir at room temperature for 4-6 hours. Validate reaction completion via LC-MS. The system is validated when the starting material mass (m/z 229 [M+H]+) disappears and the product mass dominates the chromatogram.

  • Step 5: Quenching and Workup. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). The Cbz group renders the product highly UV-active; validate the aqueous layer via UV-TLC to ensure zero product loss before discarding. Dry over Na₂SO₄ and concentrate.

Protocol 2: Non-Reductive Cbz Deprotection
  • Objective: Remove the Cbz protecting group to yield the free azetidine core without reducing the sensitive nitrile group.

  • Step 1: Reagent Charging. Dissolve the Michael addition intermediate in anhydrous dichloromethane (DCM).

  • Step 2: Cleavage. Add Trimethylsilyl iodide (TMSI) (1.5 eq) dropwise at 0°C.

    • Causality: Standard Cbz deprotection utilizes catalytic hydrogenation (Pd/C, H₂). However, under reductive conditions, the nitrile group is highly susceptible to over-reduction into a primary amine. TMSI circumvents this by selectively cleaving the benzyl carbamate via a silyl carbamate intermediate, leaving the nitrile perfectly intact.

  • Step 3: Quenching & Isolation. After 2 hours, quench the reaction with methanol. Concentrate under reduced pressure and precipitate the target azetidine core as an HCl salt using 4M HCl in dioxane.

References

  • Title: benzyl 3-(cyanomethylene)
  • Title: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)
  • Source: National Center for Biotechnology Information (NCBI)

Sources

Foundational

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate: Physical Characteristics, Reactivity Profiles, and Applications in Advanced Drug Discovery

Executive Summary Azetidines have transitioned from chemical curiosities to privileged scaffolds in modern medicinal chemistry. Their incorporation into drug candidates effectively lowers lipophilicity (logP), improves m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines have transitioned from chemical curiosities to privileged scaffolds in modern medicinal chemistry. Their incorporation into drug candidates effectively lowers lipophilicity (logP), improves metabolic stability, and provides rigid three-dimensional vectors for pharmacophore alignment. Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1994325-11-9) is a highly versatile, bifunctional building block designed for late-stage functionalization.

As a Senior Application Scientist, I have structured this whitepaper to detail the core physical characteristics, structural causality, and field-proven synthetic workflows associated with this synthon, enabling researchers to rapidly access complex spirocyclic architectures and functionalized amines.

Structural Rationale & Causality in Drug Design

The architecture of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is deliberately engineered to solve specific synthetic bottlenecks in drug discovery[1].

  • The Azetidine Core: Provides critical conformational restriction. Replacing flexible alkyl chains or larger piperidine rings with azetidines often improves the pharmacokinetic profile of a drug candidate by reducing the entropic penalty of receptor binding.

  • The Cbz (Carboxybenzyl) Group: Protects the basic nitrogen (N-1) during harsh electrophilic or nucleophilic reactions. Its causality lies in its orthogonal deprotection profile—it can be cleanly removed via hydrogenolysis without affecting Boc-protected amines or acid-sensitive groups elsewhere in the molecule.

  • The Cyanomethylene Exocyclic Olefin: This conjugated system acts as a highly electron-deficient Michael acceptor and dipolarophile. The conjugation between the cyano group and the exocyclic double bond activates the β -carbon, enabling the rapid construction of complex spirocycles[2].

Core Physical and Chemical Characteristics

Understanding the physical properties of this solid, bench-stable synthon is critical for optimizing solvent selection, reaction thermodynamics, and downstream purification. Below is a validated summary of its core characteristics.

PropertyValueScientific Implication / Causality
CAS Number 1994325-11-9Unique identifier for procurement and safety tracking[3].
Molecular Formula C13H12N2O2Dictates mass spectrometric targeting ( [M+H]+=229.1 )[4].
Molecular Weight 228.25 g/mol Optimal low-MW starting point for fragment-based drug design[3].
Physical Form SolidRequires dissolution in polar aprotic solvents (e.g., DCM, DMF) prior to reaction.
Boiling Point 407.4 ± 45.0 °C (Predicted)Indicates low volatility; safe for standard benchtop handling without specialized ventilation[5].
Density 1.335 ± 0.06 g/cm³ (Predicted)High density typical of compact, Cbz-protected cyclic systems[6].
pKa -1.93 ± 0.20 (Predicted)Reflects the non-basic nature of the carbamate nitrogen, preventing unwanted protonation during acidic workflows[6].

Storage & Handling: While highly stable at room temperature, it is recommended to store the compound at 2-8 °C for long-term preservation to prevent slow hydrolysis of the carbamate or spontaneous polymerization of the exocyclic double bond.

Mechanistic Pathways & Reactivity Profiles

The bifunctional nature of the molecule dictates its orthogonal reactivity. The diagram below illustrates the distinct reactivity nodes that medicinal chemists can leverage.

G A Benzyl 3-(cyanomethylene) azetidine-1-carboxylate B Cbz Protecting Group (N-1) A->B Orthogonal Deprotection C Azetidine Ring (Strain & Rigidity) A->C Conformational Restriction D Cyanomethylene Handle (Exocyclic Olefin) A->D Michael Addition / Cycloaddition

Caption: Structural nodes and orthogonal reactivity pathways of the azetidine building block.

Experimental Methodologies: Synthetic Workflows

As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following field-proven workflows include specific analytical checkpoints to ensure reaction fidelity and prevent downstream failures.

Workflow A: Spirocyclic Annulation via 1,3-Dipolar Cycloaddition

Spirocyclic azetidines are highly sought after to explore novel IP space and improve target selectivity[7]. The exocyclic double bond serves as an excellent dipolarophile for [3+2] cycloadditions.

Step-by-Step Protocol: Synthesis of a Spiro-pyrazoline Azetidine

  • Preparation: Dissolve Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

    • Causality: DCM provides complete dissolution of the solid starting material and remains strictly inert to reactive dipole intermediates.

  • Dipole Generation: Add a hydrazonoyl chloride derivative (1.2 eq) followed by the dropwise addition of triethylamine (TEA, 1.5 eq) at 0 °C.

    • Causality: TEA deprotonates the hydrazonoyl chloride to generate the reactive nitrile imine in situ. The 0 °C temperature suppresses the competitive, non-productive dimerization of the dipole.

  • Cycloaddition: Allow the reaction to warm to 25 °C and stir for 12 hours.

    • Causality: The inherent steric hindrance of the four-membered azetidine ring necessitates extended reaction times to ensure the cycloaddition reaches thermodynamic completion.

  • Validation Checkpoint: Perform LC-MS analysis of the crude mixture. Confirm the disappearance of the starting material mass ( [M+H]+=229.1 ) and the appearance of the target spirocycle mass.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) to neutralize residual base. Extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure for subsequent flash chromatography.

Workflow Start Starting Material: Cbz-Azetidine-Cyanomethylene Step1 Step 1: 1,3-Dipolar Cycloaddition (Dipole attack at exocyclic double bond) Start->Step1 Step2 Step 2: Intramolecular Cyclization (Formation of Spiro-pyrazole) Step1->Step2 Step3 Step 3: Cbz Deprotection (Pd/C, H2 or TMSI) Step2->Step3 End Final Product: Spirocyclic Azetidine Scaffold Step3->End

Caption: Step-by-step synthetic workflow for generating spirocyclic azetidine scaffolds.

Workflow B: Selective Reduction to 3-(2-Aminoethyl)azetidine

Converting the cyanomethylene group into a primary amine provides a versatile handle for amide couplings while simultaneously removing the Michael acceptor liability.

Step-by-Step Protocol: Cobalt-Catalyzed Borohydride Reduction

  • Solvent & Catalyst: Dissolve the starting material (1.0 eq) and CoCl2​⋅6H2​O (0.2 eq) in methanol (0.1 M).

    • Causality: Methanol is required to solubilize the borohydride species. The cobalt salt acts as a precatalyst.

  • Reduction: Cool the flask to 0 °C. Carefully add NaBH4​ (4.0 eq) in small portions.

    • Causality: NaBH4​ reduces the Co(II) to a black cobalt boride precipitate, which is the active heterogeneous catalyst. The boride selectively reduces both the conjugated olefin and the nitrile without cleaving the Cbz protecting group (a common failure point when using standard Pd/C hydrogenation).

  • Validation Checkpoint: 1H NMR of an evaporated aliquot should show the complete disappearance of the olefinic proton singlet (~5.5-6.0 ppm) and the appearance of high-field aliphatic multiplets corresponding to the new ethyl linker.

  • Workup: Stir for 2 hours at room temperature. Quench with H2​O , filter the black catalyst through a tightly packed pad of Celite, and extract the filtrate with Ethyl Acetate.

Conclusion

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a structurally pre-organized, highly stable building block that bridges the gap between simple cyclic amines and complex, 3D-rich pharmacophores. By leveraging its predicted physical properties and orthogonal reactivity profiles, medicinal chemists can rapidly access spirocyclic and functionalized azetidine libraries, thereby accelerating the discovery of metabolically stable and highly selective therapeutics.

References

  • Sigma-Aldrich. "". Sigma-Aldrich Catalog, 2026.

  • ChemicalBook. "". ChemicalBook Database, 2026.

  • ChemDict. "". ChemDict Database, 2026.

  • Talele, T. T. "". MedChemComm, 2016.

  • Smith et al. "". ResearchGate, 2018.

Sources

Exploratory

A Guide to the Definitive Mass-Based Characterization of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

An In-depth Technical Guide Abstract: The precise characterization of novel chemical entities is foundational to modern drug discovery and development. Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The precise characterization of novel chemical entities is foundational to modern drug discovery and development. Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS No. 1994325-11-9) represents a unique heterocyclic compound with potential applications as a synthetic building block.[1][2] This guide provides an in-depth exploration of two critical, yet often conflated, molecular properties: molecular weight and exact mass. We will delineate the theoretical basis for each, present their calculated values for the title compound, and detail the experimental workflows for their empirical validation using high-resolution mass spectrometry (HRMS). This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of these principles for unambiguous compound identification and quality control.

Compound Profile: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a solid organic compound featuring an azetidine ring functionalized with a cyanomethylene group and protected by a benzyl carbamate.[3] Its structural complexity necessitates precise analytical techniques to confirm its identity.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 1994325-11-9[1][2][3]
Chemical Formula C₁₃H₁₂N₂O₂[2][3]
Molecular Weight 228.25 g/mol [2][3]
Monoisotopic (Exact) Mass 228.08987 Da[4]
Physical Form Solid[3]
InChIKey RVCFRLZUFFRFAM-UHFFFAOYSA-N[3]
The Critical Distinction: Molecular Weight vs. Exact Mass

A frequent point of confusion in analytical chemistry is the interchangeability of "molecular weight" and "exact mass." Understanding their distinction is paramount for correct data interpretation, particularly when moving from bulk material handling (stoichiometry) to high-precision structural elucidation (mass spectrometry).

  • Molecular Weight (MW): This is the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes. For example, the atomic weight of carbon (12.011 amu) accounts for both the highly abundant ¹²C and the ~1.1% of ¹³C. Molecular weight is the correct term for stoichiometric calculations, such as preparing a solution of a specific molarity.

  • Exact Mass: This is the monoisotopic mass , calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da). This value is not an average. High-resolution mass spectrometers are capable of resolving ions with minute mass differences, making the exact mass the critical value for determining a molecule's elemental composition.

Diagram 1: Conceptual Relationship of Mass Definitions

G cluster_elements Fundamental Particles cluster_calc Calculation Methods cluster_results Resulting Mass Values cluster_app Primary Applications C_iso Carbon Isotopes (¹²C, ¹³C...) avg_mass Weighted Average (Based on Natural Abundance) C_iso->avg_mass mono_mass Most Abundant Isotope (e.g., ¹²C, ¹H, ¹⁴N) C_iso->mono_mass H_iso Hydrogen Isotopes (¹H, ²H) H_iso->avg_mass H_iso->mono_mass N_iso Nitrogen Isotopes (¹⁴N, ¹⁵N) N_iso->avg_mass N_iso->mono_mass mw Molecular Weight (228.25 g/mol) avg_mass->mw em Exact Mass (228.08987 Da) mono_mass->em stoich Stoichiometry, Titrations, Solution Preparation mw->stoich hrms High-Resolution Mass Spectrometry (HRMS), Formula Confirmation em->hrms

Caption: From isotopes to application: deriving and using molecular weight vs. exact mass.

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The definitive method for confirming the elemental composition of a novel compound is through the experimental determination of its exact mass. Electrospray Ionization (ESI) coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is the industry standard.

Causality Behind Experimental Choices
  • Why ESI? Electrospray is a "soft" ionization technique that minimizes in-source fragmentation. This is crucial because we want to observe the intact molecular ion (or a simple adduct) to determine its mass, not the mass of its fragments.

  • Why HRMS? High-resolution instruments can provide mass accuracy within 5 parts-per-million (ppm). This level of precision is necessary to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the assigned formula.

Protocol 1: Sample Preparation for ESI-HRMS
  • Stock Solution: Accurately weigh ~1 mg of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate and dissolve it in 1.0 mL of a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and deionized water, containing 0.1% formic acid. The final concentration should be approximately 1-10 µg/mL.

    • Insight: The addition of 0.1% formic acid is critical for positive-ion mode ESI ([M+H]⁺) as it provides a source of protons, promoting efficient ionization of the analyte.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the instrument's fluidics.

Protocol 2: Instrumental Analysis (Generic ESI-TOF/Orbitrap)
  • Instrument Calibration: Before analysis, perform a system calibration using a known, multi-point calibration standard appropriate for the desired mass range. This is a self-validating step ensuring the mass accuracy of the instrument.

  • Method Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen atoms in the azetidine ring and nitrile group are basic sites readily accepting a proton.

    • Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

    • Mass Range: Set the acquisition range to m/z 100-500 to ensure the expected ion is observed.

    • Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺. The theoretical exact mass for this ion is 229.09715 Da (228.08987 + 1.00728).

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and generate a high-quality averaged spectrum.

Diagram 2: Experimental Workflow for HRMS Confirmation

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation weigh Weigh Compound (~1 mg) dissolve Dissolve in ACN (1 mg/mL Stock) weigh->dissolve dilute Dilute to ~5 µg/mL (ACN/H₂O + 0.1% FA) dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate infuse Direct Infusion (5 µL/min) filtrate->infuse Inject ionize ESI+ Ionization infuse->ionize acquire Acquire Data (m/z 100-500) ionize->acquire spectrum Observe Spectrum (Find [M+H]⁺ peak) acquire->spectrum Process compare Compare Measured m/z to Theoretical m/z spectrum->compare ppm Calculate Mass Error (< 5 ppm?) compare->ppm confirm Formula Confirmed ppm->confirm

Caption: From benchtop to data: a streamlined workflow for exact mass determination.

Data Validation and Interpretation

True scientific integrity requires a self-validating system. In HRMS, this is achieved by comparing the experimentally measured mass to the theoretical value.

Table 2: Theoretical vs. Expected Experimental Data
ParameterTheoretical ValueExpected Experimental ResultAcceptance Criteria
Analyte C₁₃H₁₂N₂O₂--
Adduct Ion [C₁₃H₁₃N₂O₂]⁺[M+H]⁺Most abundant peak
Theoretical Exact Mass 229.09715 Da--
Measured Mass -229.0971 ± 0.0011N/A
Mass Accuracy (Error) -(Measured - Theoretical) / Theoretical * 10⁶< 5 ppm

The trustworthiness of the result is confirmed when the mass error is below 5 ppm. For example, if the instrument measures a mass of 229.0969 Da, the error would be:

((229.0969 - 229.09715) / 229.09715) * 10⁶ = -1.09 ppm

This extremely low error provides very high confidence that the observed ion corresponds to the elemental formula C₁₃H₁₂N₂O₂. Further confidence can be gained by examining the isotopic pattern, where the A+1 peak (due to the presence of one ¹³C atom) should be observed at m/z 230.099 and have a relative intensity of approximately 14.2% of the monoisotopic peak.

Conclusion

The accurate mass-based characterization of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate hinges on the correct application and understanding of its fundamental properties. Its molecular weight (228.25 g/mol ) is essential for bulk handling and solution preparation.[2][3] In contrast, its exact mass (228.08987 Da) is the key to its unambiguous identification.[4] By employing high-resolution mass spectrometry, researchers can experimentally verify the protonated molecule's mass with high precision, providing definitive confirmation of its elemental composition and, by extension, its identity. This rigorous analytical approach is a cornerstone of quality and reliability in chemical research and drug development.

References
  • Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (C13H12N2O2) . PubChemLite. [Link]

  • benzyl 3-(cyanomethylidene)azetidine-1-carboxylate — Chemical Substance Information . Chemical Substance Information. [Link]

  • CAS 1153949-11-1 | 1-boc-3-(cyanomethylene)azetidine . Pharmaffiliates. [Link]

  • Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 . PubChem. [Link]

Sources

Foundational

The Cyanomethylene Azetidine Scaffold: Discovery, Synthesis, and Strategic Application in Kinase Inhibitors

Introduction: The Convergence of Ring Strain and Electronic Activation In modern medicinal chemistry, the quest for highly selective kinase inhibitors frequently relies on the strategic deployment of conformationally res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Ring Strain and Electronic Activation

In modern medicinal chemistry, the quest for highly selective kinase inhibitors frequently relies on the strategic deployment of conformationally restricted scaffolds. Among these, the azetidine ring—a highly strained four-membered nitrogen heterocycle—has emerged as a privileged structural motif. When functionalized with an exocyclic α,β -unsaturated nitrile, the resulting cyanomethylene azetidine scaffold presents a powerful nexus of geometric rigidity and targeted electrophilicity[1].

This technical guide dissects the discovery, synthetic logic, and advanced applications of cyanomethylene azetidines, specifically focusing on tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. By examining the causality behind specific experimental conditions, this document provides a self-validating framework for researchers utilizing this intermediate in the development of Janus kinase (JAK) inhibitors and Targeted Covalent Inhibitors (TCIs).

Discovery and Pharmacological Relevance

The strategic value of the cyanomethylene azetidine motif was fully realized during the discovery campaigns for selective JAK1/JAK2 inhibitors[1]. The JAK-STAT signaling pathway is central to the regulation of immune and inflammatory responses. Dysregulation of this pathway is implicated in rheumatoid arthritis, atopic dermatitis, and various myeloproliferative disorders[2].

The cyanomethylene azetidine core serves as the critical architectural linchpin in several blockbuster drugs:

  • Baricitinib (Olumiant): Approved for the treatment of moderate-to-severe rheumatoid arthritis and utilized in the management of COVID-19 due to its potent anti-inflammatory cascade disruption[3],[4].

  • Ilunocitinib (Zenrelia): A novel JAK inhibitor developed for veterinary medicine, specifically targeting canine allergic and atopic dermatitis[5].

Pharmacologically, the azetidine ring minimizes the entropic penalty upon binding to the JAK ATP-binding pocket. The cyanomethylene group, once reacted via a Michael addition, positions the hinge-binding pyrrolopyrimidine motif perfectly while directing the subsequent sulfonyl functionalization toward the solvent-exposed region[1].

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JAK1/JAK2) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Gene Transcription STAT->Nucleus Translocation Inhibitor Cyanomethylene Azetidine Inhibitor Inhibitor->JAK Competitive Inhibition

Fig 1. JAK-STAT signaling pathway and targeted intervention by cyanomethylene azetidine-derived inhibitors.

Chemical Synthesis Logic: The Horner-Wadsworth-Emmons Approach

The primary synthetic route to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate utilizes a Horner-Wadsworth-Emmons (HWE) olefination starting from tert-butyl 3-oxoazetidine-1-carboxylate[4].

Causality in Experimental Design: Why utilize HWE over a classical Wittig reaction? The 3-oxoazetidine ring possesses significant angle strain (~26 kcal/mol). Standard Wittig ylides are highly basic and can induce unwanted α -deprotonation (enolization) or ring-opening side reactions. The HWE reaction employs phosphonate carbanions, which are highly nucleophilic but significantly less basic than their Wittig counterparts, allowing for milder reaction conditions and preserving the integrity of the strained azetidine core[1].

Protocol 1: HWE Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is designed as a self-validating system utilizing in-process controls (IPC).

  • System Preparation: Flame-dry a round-bottom flask under a continuous flow of ultra-high purity Argon. Charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Carbanion Generation: Cool the suspension to 0 °C using an ice-water bath. Add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise over 30 minutes.

    • Causality: Controlled addition manages the exothermic deprotonation and continuous evolution of H2​ gas.

  • Electrophile Addition: Once H2​ evolution ceases and the solution becomes clear, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3) and LC-MS. The reaction is deemed complete when the UV-inactive ketone peak disappears and a highly UV-active product peak (due to the conjugated α,β -unsaturated nitrile) appears.

  • Quench and Isolation: Quench the reaction strictly with saturated aqueous NH4​Cl to neutralize excess base. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Fragment Coupling: The Aza-Michael Addition

The defining transformation of the cyanomethylene azetidine scaffold in drug discovery is its role as a potent Michael acceptor. The electron-withdrawing nitrile group heavily polarizes the exocyclic double bond, making it highly susceptible to conjugate addition by soft nucleophiles, such as the pyrazole nitrogen found in the pyrrolopyrimidine core of JAK inhibitors[5],[1].

Causality in Experimental Design: The coupling of the pyrazole derivative to the cyanomethylene azetidine requires a base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is universally selected for this step[2],[6]. DBU is a sterically hindered, amidine-based non-nucleophilic base. It is sufficiently basic to deprotonate the pyrazole ( pKa​ ~14) to enhance its nucleophilicity, but its steric bulk prevents it from acting as a competing nucleophile against the Michael acceptor.

Protocol 2: Aza-Michael Addition for JAK Inhibitor Intermediates
  • Reagent Mixing: In a dry reaction vessel, dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) and the target pyrazole derivative (e.g., 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine) (1.05 eq) in anhydrous acetonitrile.

  • Base Addition: Add DBU (1.0 eq) dropwise at room temperature. Stir the homogeneous solution continuously.

  • Self-Validation (IPC): Monitor via LC-MS. The successful conjugate addition is validated by the appearance of a mass adduct exactly equal to [Mazetidine​+Mpyrazole​+H]+ . Furthermore, the distinct UV absorbance of the conjugated exocyclic double bond will disappear as the sp2 carbon rehybridizes to sp3 .

  • Workup: Concentrate the reaction mixture in vacuo. Dissolve the crude residue in EtOAc. Wash sequentially with 1N HCl (to protonate and remove the DBU) and brine.

  • Downstream Processing: The resulting Boc-protected intermediate is subsequently subjected to acidic deprotection (e.g., TFA) and sulfonylation (e.g., with ethanesulfonyl chloride or cyclopropanesulfonyl chloride) to yield the final API (Baricitinib or Ilunocitinib)[5],[4].

Synthesis SM tert-Butyl 3-oxoazetidine -1-carboxylate HWE Horner-Wadsworth-Emmons Diethyl (cyanomethyl)phosphonate SM->HWE Int1 tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate HWE->Int1 Michael Aza-Michael Addition Pyrazole + DBU Base Int1->Michael Int2 Boc-Protected Intermediate Michael->Int2 Deprotect Deprotection & Sulfonylation (TFA, then EtSO2Cl) Int2->Deprotect Product Baricitinib / Ilunocitinib Deprotect->Product

Fig 2. Logical synthetic workflow for JAK inhibitors via the cyanomethylene azetidine intermediate.

Emerging Frontiers: DNA-Encoded Libraries (DELs) and Covalent Inhibitors

Beyond traditional reversible inhibitors, the cyanomethylene azetidine scaffold is now being leveraged in the synthesis of Targeted Covalent Inhibitors (TCIs) using DNA-Encoded Libraries (DELs).

A recent breakthrough demonstrated the application of an on-DNA Morita-Baylis-Hillman (MBH) reaction[7]. By reacting tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate with various DNA-linked aryl aldehydes (e.g., 3-fluoro-5-formyl benzamide) under mild organocatalytic conditions, researchers can generate densely functionalized α -hydroxyl Michael acceptor motifs. This methodology allows for the rapid, combinatorial exploration of novel chemical space, pushing the boundaries of covalent drug discovery[7].

Quantitative Data Summary

The following table summarizes the key reaction profiles, typical yields, and conditions associated with the derivatization of the cyanomethylene azetidine scaffold across different discovery applications.

Reaction TypeSubstrate / Key ReagentsBase / CatalystTypical YieldPrimary Application
HWE Olefination 3-oxoazetidine + Diethyl (cyanomethyl)phosphonateNaH or t-BuOK85–92%Core Scaffold Synthesis
Aza-Michael Addition Cyanomethylene azetidine + Pyrazole derivativeDBU75–88%Baricitinib / Ilunocitinib Synthesis
On-DNA MBH Reaction Cyanomethylene azetidine + DNA-linked aryl aldehydeDNA-compatible Organocatalyst~75% (Conversion)DELs / Targeted Covalent Inhibitors

References

  • On-DNA Morita-Baylis-Hillman Reaction: Accessing Targeted Covalent Inhibitor Motifs in DNA-Encoded Libraries Bioconjugate Chemistry - ACS Publications[Link]

  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight White Rose Research Online[Link]

  • A comprehensive update on the structure and synthesis of potential drug targets for combating the coronavirus pandemic caused by SARS-CoV-2 PMC - National Institutes of Health[Link]

  • Azetidine and cyclobutane derivatives as JAK inhibitors Google P

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate in Spirocycle Synthesis

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a paramount objective. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as a particularly attractive class of compounds. Their inherent rigidity and three-dimensionality offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic systems that have historically dominated drug discovery pipelines. This conformational constraint can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and solubility.[1]

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in drug design due to their ability to impart favorable physicochemical properties.[2] The strategic incorporation of an azetidine ring into a spirocyclic framework presents a powerful approach to generating novel, drug-like molecules. This guide focuses on the synthetic utility of a versatile building block, benzyl 3-(cyanomethylene)azetidine-1-carboxylate , as a precursor for the construction of complex spiro-heterocycles. The electron-deficient nature of the cyanomethylene group makes it an excellent Michael acceptor and a reactive dipolarophile, opening avenues for a range of synthetic transformations.

This document provides a comprehensive overview of the application of benzyl 3-(cyanomethylene)azetidine-1-carboxylate in the synthesis of spiro[azetidine-3,2'-pyrrolidine] derivatives via a [3+2] cycloaddition reaction with in-situ generated azomethine ylides. Detailed protocols for both the synthesis of the starting material and its subsequent elaboration into a spirocyclic system are provided, along with mechanistic insights and practical considerations for researchers in the field.

Synthesis of the Key Building Block: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

The most efficient and widely adopted method for the synthesis of α,β-unsaturated cyanomethylene compounds is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This olefination reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, which often leads to milder reaction conditions and higher yields. The water-soluble nature of the phosphate byproduct also simplifies purification.[4]

The synthesis of benzyl 3-(cyanomethylene)azetidine-1-carboxylate proceeds via the reaction of N-Cbz-3-azetidinone with the ylide generated from diethyl cyanomethylphosphonate.

Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination

The reaction is initiated by the deprotonation of diethyl cyanomethylphosphonate using a suitable base, such as sodium hydride or sodium methoxide, to form a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of N-Cbz-3-azetidinone, forming a tetrahedral intermediate. Subsequent elimination of diethyl phosphate results in the formation of the desired cyanomethylene-substituted azetidine.

HWE_Mechanism Phosphonate EtO(O)P(OEt)CH2CN Deprotonation Phosphonate->Deprotonation Base NaH Base->Deprotonation Deprotonation Azetidinone Cbz-N-azetidin-3-one Nucleophilic_Attack Azetidinone->Nucleophilic_Attack Nucleophilic Attack Ylide EtO(O)P(OEt)CH(-)CN Na(+) Ylide->Nucleophilic_Attack Product Benzyl 3-(cyanomethylene)azetidine-1-carboxylate Byproduct NaO(O)P(OEt)2 Deprotonation->Ylide Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Intermediate->Elimination Elimination Elimination->Product Elimination->Byproduct

Figure 1: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Materials:

  • N-Cbz-3-azetidinone

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethyl cyanomethylphosphonate (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of N-Cbz-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Data Summary Table:

ParameterValue
Reactants N-Cbz-3-azetidinone, Diethyl cyanomethylphosphonate, NaH
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous quench, extraction, chromatography
Expected Yield 70-85%
Physical State Solid

Application in Spirocycle Synthesis: [3+2] Cycloaddition

The electron-withdrawing cyano group on the exocyclic double bond of benzyl 3-(cyanomethylene)azetidine-1-carboxylate makes it an excellent dipolarophile for [3+2] cycloaddition reactions. A particularly powerful application is the reaction with in-situ generated azomethine ylides to construct spiro[azetidine-3,2'-pyrrolidine] scaffolds.[5][6][7] This multicomponent reaction offers a highly efficient and atom-economical route to complex spirocyclic systems.

The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (e.g., sarcosine or L-proline) with a carbonyl compound, often isatin or its derivatives.[2][8]

Reaction Mechanism: [3+2] Cycloaddition of an Azomethine Ylide

The reaction proceeds via a concerted, pericyclic [3+2] cycloaddition mechanism. The azomethine ylide, a 1,3-dipole, reacts with the electron-deficient alkene (the dipolarophile) to form a five-membered pyrrolidine ring. These reactions are often highly regio- and stereoselective.[8][9] The regioselectivity is dictated by the electronic properties of the dipole and dipolarophile, with the nucleophilic carbon of the ylide attacking the electrophilic β-carbon of the cyanomethylene group.

Cycloaddition_Mechanism Isatin Isatin Ylide_Formation Isatin->Ylide_Formation Sarcosine Sarcosine Sarcosine->Ylide_Formation Condensation & Decarboxylation Ylide Azomethine Ylide Ylide_Formation->Ylide Cycloaddition Ylide->Cycloaddition Dipolarophile Benzyl 3-(cyanomethylene)azetidine-1-carboxylate Dipolarophile->Cycloaddition [3+2] Cycloaddition Spiro_Product Spiro[azetidine-3,2'-pyrrolidine] Cycloaddition->Spiro_Product

Figure 2: [3+2] Cycloaddition for spirocycle synthesis.

Experimental Protocol: Synthesis of Benzyl 1'-methyl-2-oxo-3'-phenylspiro[azetidine-3,2'-pyrrolidine]-1-carboxylate-4'-carbonitrile

Materials:

  • Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Isatin

  • Sarcosine (N-methylglycine)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of isatin (1.0 eq) and sarcosine (1.2 eq) in methanol or ethanol, add benzyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired spiro[azetidine-3,2'-pyrrolidine] derivative.

Data Summary Table:

ParameterValue
Reactants Benzyl 3-(cyanomethylene)azetidine-1-carboxylate, Isatin, Sarcosine
Solvent Methanol or Ethanol
Temperature Reflux
Reaction Time 4-8 hours
Work-up Filtration or evaporation, chromatography
Expected Yield 60-80%
Stereoselectivity Often high, yielding a single diastereomer

Workflow and Logical Relationships

The synthesis of spiro[azetidine-3,2'-pyrrolidine] derivatives using benzyl 3-(cyanomethylene)azetidine-1-carboxylate follows a logical two-stage workflow. The initial stage involves the synthesis of the key azetidine-based dipolarophile, followed by its application in a powerful cycloaddition reaction to construct the final spirocyclic scaffold.

Workflow Start Starting Materials (N-Cbz-3-azetidinone, Diethyl cyanomethylphosphonate) HWE Horner-Wadsworth-Emmons Reaction (Protocol 1) Start->HWE Building_Block Benzyl 3-(cyanomethylene)azetidine-1-carboxylate HWE->Building_Block Cycloaddition [3+2] Cycloaddition Reaction (Protocol 2) Building_Block->Cycloaddition Cycloaddition_Reactants Additional Reactants (Isatin, Sarcosine) Cycloaddition_Reactants->Cycloaddition Spirocycle Spiro[azetidine-3,2'-pyrrolidine] Derivative Cycloaddition->Spirocycle Application Further Applications in Drug Discovery Spirocycle->Application

Figure 3: Overall synthetic workflow.

Conclusion and Future Outlook

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of novel spirocyclic compounds. The methodologies outlined in this guide, particularly the robust Horner-Wadsworth-Emmons olefination for its preparation and the efficient [3+2] cycloaddition for its elaboration, provide a clear and reproducible pathway for accessing complex molecular architectures. The resulting spiro[azetidine-3,2'-pyrrolidine] scaffolds are of significant interest to the medicinal chemistry community, offering a promising starting point for the development of new therapeutic agents. Future work in this area could explore the diastereoselective and enantioselective variants of these reactions to further enhance the structural diversity and biological relevance of the synthesized compounds.

References

  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. [Link]

  • Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Soliman, S. M., Ali, M., Ghabbour, H. A., & Fun, H. K. (2021). Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents. Molecules, 26(15), 4668. [Link]

  • Hussein, E. M., Moussa, Z., Pal, U., Alsantali, R. I., Alzahrani, A. Y. A., Obaid, R. J., Alzahrani, F. M., Al-Rooqi, M. M., Alsharif, M. A., El Guesmi, N., Jassas, R. S., Malik, M. S., Altass, H. M., Pal, S. K., Saha Dasgupta, T., & Ahmed, S. A. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. Journal of Molecular Structure, 1258, 132643. [Link]

  • Kumar, A., Kumar, V., & Kumar, V. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 6(32), 20967–20978. [Link]

  • De la Cruz, P., de la Hoz, A., Langa, F., & Orda, J. L. (1996). THE REACTION OF ISATIN AZOMETHINE YLIDES WITH (a- AND (E)-2- OXOINDOLIN-3-YLIDENE. HETEROCYCLES, 43(4), 775. [Link]

  • Konyar, M., Acar, Ç., & Acar, U. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 15(1), 6-12. [Link]

  • Li, J., Chen, J., & Wang, Q. (2022). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 27(21), 7268. [Link]

  • Rout, S. K., & Nayak, S. K. (2021). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 11(58), 36836-36868. [Link]

  • Nayak, S. K., Sahoo, S. K., & Sahoo, S. (2020). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry, 44(37), 15993-16005. [Link]

  • Padwa, A., Fisera, L., Koehler, K. F., Rodriguez, A., & Wong, G. S. K. (1986). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 51(5), 636–643. [Link]

  • Khlebnikov, A. F., Konev, A. S., Yufit, D. S., & Mlostoń, G. (2019). Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Pharmacological Reports, 71(2), 245-251. [Link]

  • De la Cruz, P., de la Hoz, A., Langa, F., & Orda, J. L. (1996). THE REACTION OF ISATIN AZOMETHINE YLIDES WITH (a- AND (E)-2- OXOINDOLIN-3-YLIDENE. HETEROCYCLES, 43(4), 775. [Link]

  • Practical II. The Horner-Wadsworth-Emmons Reaction. (2020, May 28). YouTube. Retrieved from [Link]

  • Parthasarathy, K., & Jeganmohan, M. (2015). Results of 1,3‐dipolar cycloaddition reaction of isatin 1, sarcosine 2 with oxabenzonorbornadiene 3. ResearchGate. [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013, March 21). CDN. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. Molecules, 29(12), 2824. [Link]

  • 1,3-Dipolar cycloaddition reaction of isatin, sarcosine, and isatylidene malononitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Rout, S. K., & Nayak, S. K. (2021). [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors. New Journal of Chemistry, 45(44), 20901-20912. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Medicinal Chemistry Letters, 12(9), 1438–1442. [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ohfune, Y., & Shinada, T. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. Retrieved from [Link]

  • Liu, X., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(1), 123. [Link]

  • da Silva, A. J. M. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 743-777. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Selective Catalytic Hydrogenation of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Introduction and Strategic Overview The azetidine moiety is a strained four-membered nitrogen-containing heterocycle that serves as a valuable structural motif in medicinal chemistry.[1] Its rigid conformation allows for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The azetidine moiety is a strained four-membered nitrogen-containing heterocycle that serves as a valuable structural motif in medicinal chemistry.[1] Its rigid conformation allows for precise positioning of substituents, making it a desirable scaffold for designing potent and selective therapeutic agents. Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a key synthetic intermediate, notably utilized in the synthesis of Janus kinase (JAK) inhibitors such as Baricitinib.[2]

The conversion of this intermediate to its corresponding saturated amine, 3-(aminomethyl)azetidine, is a critical transformation. This is typically achieved via catalytic hydrogenation, a process that, while powerful, presents several distinct chemical challenges:

  • Concurrent Reduction: The substrate contains two reducible functionalities in conjugation: a carbon-carbon double bond and a carbon-nitrogen triple bond (nitrile). The reaction conditions must be robust enough to ensure complete reduction of both to a saturated aminomethyl group.

  • Selectivity against Dimerization: The reduction of a nitrile proceeds through an intermediate imine. This imine can be attacked by the primary amine product, leading to the formation of undesired secondary and tertiary amine byproducts. Suppressing this pathway is crucial for achieving high purity and yield.[3]

  • Protecting Group Lability: The benzyl carbamate (Cbz) group protecting the azetidine nitrogen is susceptible to cleavage under typical hydrogenolysis conditions, particularly with palladium-based catalysts.[4] This can be a desired outcome if the goal is to produce the unprotected azetidine core, or an undesired side reaction if its retention is required.

This document provides a comprehensive guide to performing the catalytic hydrogenation of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate, focusing on a protocol that leverages the lability of the Cbz group to achieve simultaneous reduction and deprotection. We will detail the mechanistic rationale, parameter optimization, step-by-step protocols, and critical safety procedures required for this transformation.

Reaction Pathway and Mechanistic Considerations

The overall transformation involves the addition of three equivalents of molecular hydrogen across the cyanomethylene moiety and one equivalent for the hydrogenolysis of the benzyl carbamate protecting group.

Overall Transformation:

The reaction proceeds through a series of surface-catalyzed steps on a heterogeneous catalyst, such as Palladium on Carbon (Pd/C).

  • Alkene Reduction: The C=C double bond is rapidly hydrogenated to yield the saturated nitrile intermediate, Benzyl 3-(cyanomethyl)azetidine-1-carboxylate.

  • Nitrile Reduction: The nitrile group is subsequently reduced in a two-step process:

    • First, one equivalent of H₂ reduces the nitrile to a surface-bound imine.

    • Second, another equivalent of H₂ reduces the imine to the primary amine.[5]

  • Hydrogenolysis: Concurrently, the O-benzyl bond of the carbamate is cleaved by hydrogen, releasing toluene and an unstable carbamic acid, which decarboxylates to yield the unprotected azetidine ring and carbon dioxide.[4]

To minimize the formation of secondary amine impurities, the reaction can be conducted in the presence of an acid (e.g., HCl in the solvent), which protonates the primary amine as it is formed, rendering it non-nucleophilic and preventing its reaction with the imine intermediate.

Reaction_Mechanism cluster_deprotection Deprotection SM Starting Material (Cyanomethylene Azetidine) IN1 Saturated Nitrile Intermediate SM->IN1 + H₂ / Catalyst IN2 Imine Intermediate IN1->IN2 + H₂ / Catalyst P1 Primary Amine Product (Cbz-Protected) IN2->P1 Side_Product Secondary Amine Byproduct IN2->Side_Product + Primary Amine (P1) P1->Side_Product Final_Product Final Deprotected Product (3-Aminomethyl-azetidine) P1->Final_Product + H₂ / Catalyst (Hydrogenolysis) Toluene Toluene + CO₂

Caption: General mechanism for the hydrogenation of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate.

Optimization of Key Reaction Parameters

The efficiency and selectivity of the hydrogenation are highly dependent on a set of interdependent parameters. The following choices are rationalized for achieving the desired product with high fidelity.

ParameterRecommended ChoiceRationale & Justification
Catalyst 10% Palladium on Carbon (Pd/C)Pd/C is highly effective for reducing both alkenes and nitriles. Critically, it is the catalyst of choice for Cbz group hydrogenolysis, enabling a one-pot reduction and deprotection.[4]
Catalyst Loading 5–10 mol% (w/w vs. substrate)This loading provides a sufficient number of active sites for the reaction to proceed at a reasonable rate without being excessive, which would increase costs and complicate filtration.
Hydrogen Source Hydrogen (H₂) GasH₂ gas is the most efficient and atom-economical hydrogen source for this type of exhaustive reduction and hydrogenolysis.
Pressure 50–100 psi (3.4–6.8 bar)Elevated pressure increases the concentration of dissolved hydrogen, accelerating the rate of both nitrile reduction and hydrogenolysis. This range is effective and accessible with standard laboratory hydrogenation apparatus.[6]
Solvent Methanol (MeOH) or Ethanol (EtOH)These polar protic solvents are excellent for dissolving the substrate and solubilizing hydrogen. They are standard solvents for catalytic hydrogenation.[7] For trapping the amine product, Methanolic HCl can be used.
Temperature Room Temperature (20–25 °C)The hydrogenation of these functional groups is typically exothermic.[6] Starting at room temperature allows for better control of the reaction exotherm. Gentle heating (to 40-50 °C) may be applied if the reaction is sluggish.
Reaction Monitoring TLC, LC-MSRegular monitoring is essential to determine the point of completion and to avoid over-reduction or side-product formation. The disappearance of the starting material and the formation of a new, more polar spot (the amine salt) are key indicators.

Detailed Experimental Protocols

Safety First: High-pressure hydrogenation is a hazardous operation. It must be performed by trained personnel in a designated area, inside a certified chemical fume hood, and behind a blast shield.[8] Ensure all equipment is rated for the intended pressure and has a functioning pressure-relief system.[6]

Protocol 1: High-Pressure Hydrogenation with Concurrent Deprotection

This protocol details the simultaneous reduction of the cyanomethylene group and hydrogenolysis of the Cbz protecting group using a high-pressure reactor (e.g., a Parr shaker apparatus).

Materials and Equipment:

  • Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet with water), 5-10 mol% by weight

  • Methanol (ACS grade)

  • High-pressure hydrogenation vessel (e.g., Parr apparatus) with glass liner and magnetic stir bar

  • Source of high-purity hydrogen and nitrogen gas with appropriate regulators[9]

  • Filtration setup (Buchner funnel, filter flask)

  • Celite® 545 (diatomaceous earth)

  • Standard laboratory glassware and PPE (safety glasses, lab coat, anti-static gloves)[9]

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the high-pressure vessel and its glass liner are clean, dry, and free of cracks or defects.[8] Place a magnetic stir bar inside the liner.

  • Charging the Reactor: In the fume hood, weigh Benzyl 3-(cyanomethylene)azetidine-1-carboxylate and add it to the glass liner. Add sufficient methanol to fully dissolve the substrate and create a stirrable slurry (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully weigh the wet 10% Pd/C catalyst and add it to the reaction mixture. Caution: Dry Pd/C is pyrophoric and can ignite solvents upon contact with air. Always handle the catalyst while wet.[6]

  • Sealing the Reactor: Place the liner in the reactor, seal the vessel head securely according to the manufacturer's instructions, ensuring an even torque on all bolts.[9] Place the assembly in the heating/stirring apparatus behind a blast shield.

  • Inerting the Atmosphere: Purge the vessel to remove all oxygen, which forms an explosive mixture with hydrogen.[8]

    • Pressurize the vessel with nitrogen to ~100 psi.

    • Stir for 2 minutes, then carefully vent the pressure to a safe exhaust line.

    • Repeat this nitrogen purge cycle at least three more times.

  • Introducing Hydrogen: After the final nitrogen vent, pressurize the vessel with hydrogen to the target pressure (e.g., 50-100 psi).

  • Running the Reaction: Begin vigorous stirring to ensure good mixing and mass transfer of hydrogen to the catalyst surface. Monitor the pressure gauge; a drop in pressure indicates hydrogen uptake and that the reaction is proceeding. The reaction is typically complete within 4-12 hours.

  • Monitoring Progress (Optional but Recommended): If the reactor is equipped with a sampling port, a small aliquot can be carefully removed to monitor the reaction by LC-MS.

  • Shutdown and Catalyst Removal:

    • Once the reaction is complete (hydrogen uptake ceases), stop the stirring and heating (if any).

    • Vent the excess hydrogen pressure to a safe exhaust.

    • Purge the vessel three times with nitrogen to remove all residual hydrogen.[9]

    • Carefully open the reactor in the fume hood.

  • Filtration (Critical Safety Step):

    • Prepare a pad of Celite® (~1 inch thick) in a Buchner funnel. Wet the pad with methanol.

    • Carefully decant the reaction mixture onto the Celite pad and apply a gentle vacuum. Do not allow the catalyst on the filter pad to become dry.[6]

    • Rinse the reaction vessel with small portions of methanol and pass them through the filter to ensure complete transfer.

    • Wash the filter cake with additional methanol.

    • The collected filtrate contains the product.

  • Quenching the Catalyst: The wet catalyst/Celite pad should be immediately transferred to a separate beaker and submerged under water to quench its reactivity before disposal according to institutional guidelines.

Protocol 2: Transfer Hydrogenation (Alternative Method)

This method avoids the use of high-pressure hydrogen gas and can be performed in standard laboratory glassware.

Materials:

  • Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet), 10-20 mol% by weight

  • Ammonium formate (HCOONH₄), 5.0 eq

  • Methanol (ACS grade)

  • Round-bottom flask with reflux condenser and stir bar

Step-by-Step Procedure:

  • To a round-bottom flask, add the substrate, methanol, and carefully, the wet Pd/C catalyst.[4]

  • With gentle stirring, add the ammonium formate in one portion. An exotherm and gas evolution may be observed.[4]

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol).[4]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® as described in Protocol 1 (Step 10), ensuring the catalyst remains wet.

  • Wash the filter cake with methanol. The combined filtrate contains the product.

Experimental_Workflow A 1. Prepare Reaction Mixture (Substrate, Solvent, Catalyst) B 2. Charge High-Pressure Vessel A->B C 3. Seal and Purge with N₂ (x4) B->C D 4. Introduce H₂ (50-100 psi) C->D E 5. Stir Vigorously at Room Temp D->E F 6. Monitor H₂ Uptake & TLC/LC-MS E->F F->E Incomplete G 7. Reaction Complete (Vent H₂, Purge with N₂) F->G Complete H 8. Safe Catalyst Filtration (Wet filter through Celite®) G->H I 9. Concentrate Filtrate (Rotary Evaporation) H->I J 10. Product Purification (e.g., Crystallization as HCl salt) I->J K 11. Characterize Final Product (NMR, MS) J->K

Caption: Step-by-step workflow for high-pressure catalytic hydrogenation.

Product Work-up and Purification

The crude product obtained after filtration and solvent evaporation is typically 3-(aminomethyl)azetidine, often contaminated with residual toluene.

  • Solvent Removal: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Acidification and Isolation:

    • Dissolve the crude residue in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until the solution is acidic.

    • The hydrochloride salt of the product amine is often a crystalline solid and will precipitate.[10]

    • Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.

  • Collection: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of the Final Product

The identity and purity of the final product, 3-(aminomethyl)azetidine hydrochloride, should be confirmed by standard analytical techniques.

  • ¹H NMR: Confirm the disappearance of signals corresponding to the vinyl proton (~5.5-6.0 ppm), the benzyl protons (~7.3 ppm), and the benzylic CH₂ (~5.1 ppm). Expect the appearance of new aliphatic proton signals for the azetidine ring and the aminomethyl group.

  • ¹³C NMR: Confirm the disappearance of the nitrile carbon (~117 ppm), alkene carbons (~100-150 ppm), and benzyl carbamate carbons.

  • Mass Spectrometry (MS): Confirm the expected molecular weight for the free base (C₄H₁₀N₂ = 86.14 g/mol ). ESI-MS will show the [M+H]⁺ ion at m/z 87.1.

  • Infrared (IR) Spectroscopy: Confirm the disappearance of the characteristic nitrile (C≡N) stretch at ~2200 cm⁻¹.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or poor stirring.3. Reaction time too short.1. Use fresh, high-quality catalyst. Increase catalyst loading.2. Ensure vigorous stirring and check for leaks in the H₂ line.3. Extend reaction time and continue monitoring.
Stalled at Saturated Nitrile 1. Catalyst not active enough for nitrile reduction.2. Insufficient pressure/temperature.1. Switch to a more active catalyst like Raney Nickel or increase Pd/C loading.2. Increase hydrogen pressure to >100 psi and/or gently warm the reaction to 40-50 °C.
Formation of Secondary Amine Byproduct The primary amine product is reacting with the imine intermediate.Add 1.1 equivalents of HCl (as a solution in methanol or dioxane) to the initial reaction mixture to form the amine salt in situ.
Incomplete Cbz Deprotection Hydrogenolysis is slower than reduction.Extend the reaction time. If the issue persists, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for debenzylation.

References

  • Chemical Communications (RSC Publishing). (n.d.). Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes.
  • Xianhai, K. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Industrial Projects. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Iwasawa, T., et al. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.
  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU, Boston University.
  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Sándor, P., et al. (2018, November 21). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate.
  • Zhang, Y., et al. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.
  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.
  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride.
  • Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines.
  • RSC Publishing. (2022, March 1). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.

Sources

Method

using Benzyl 3-(cyanomethylene)azetidine-1-carboxylate as a chemical building block

Application Note: Strategic Utilization of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate in Complex Scaffold Synthesis Mechanistic Rationale: The Power of the Cbz-Protected Azetidine Core Azetidines have become privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate in Complex Scaffold Synthesis

Mechanistic Rationale: The Power of the Cbz-Protected Azetidine Core

Azetidines have become privileged scaffolds in modern drug discovery, offering improved metabolic stability and altered physicochemical profiles compared to their acyclic or larger-ring counterparts. Among functionalized azetidines, 3-(cyanomethylene)azetidine derivatives are critical building blocks, most notably serving as the core structural intermediate in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib[1].

While the Boc-protected variant (CAS 1153949-11-1) is widely commercialized[2], Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (the Cbz-protected analog, CAS 1994325-11-9) provides a crucial orthogonal synthetic pathway[3].

  • Causality of Reactivity: The exocyclic cyanomethylene group is a highly activated Michael acceptor. The inherent ring strain of the four-membered azetidine (~26 kcal/mol) forces the exocyclic double bond into a geometry that significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO). Coupled with the strong electron-withdrawing effect of the nitrile group, this creates an electrophilic center highly susceptible to conjugate addition by soft nucleophiles (such as pyrazoles or thiols)[4].

  • The Cbz Advantage: In multi-step syntheses where acid-sensitive moieties (e.g., specific acetals, sulfonamides, or delicate glycosidic bonds) are present, the harsh acidic conditions (TFA/HCl) required for Boc deprotection lead to degradation. The Cbz group is cleaved under neutral, catalytic hydrogenolysis conditions, preserving the integrity of complex molecular architectures[3].

Synthetic Workflows & Pathway Visualization

The primary utility of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate lies in its ability to undergo Aza-Michael additions to generate highly functionalized quaternary centers.

Workflow 1: Aza-Michael Addition for JAK Inhibitor Scaffolds The synthesis of quaternary azetidine centers is achieved via the conjugate addition of nitrogen heterocycles. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst ensures efficient deprotonation of the nucleophile without competing nucleophilic attack from the base itself[5].

AzaMichael A Benzyl 3-(cyanomethylene) azetidine-1-carboxylate D Aza-Michael Adduct (Quaternary Azetidine) A->D CH3CN, 25°C B Pyrazole Derivative (Nucleophile) C DBU Catalyst (pKa ~ 13.5) B->C Deprotonation C->D Conjugate Addition

Aza-Michael addition workflow using DBU catalyst.

Workflow 2: Orthogonal Deprotection Strategy Following the construction of the quaternary center, the Cbz group must be removed to allow for functionalization of the azetidine nitrogen (e.g., sulfonylation to complete the Baricitinib scaffold)[1].

Deprotection N1 Cbz-Protected Azetidine Adduct N2 Pd/C, H2 (1 atm) Neutral Conditions N1->N2 N3 Free Azetidine Core (Ready for Coupling) N2->N3 - Toluene, - CO2

Orthogonal Cbz deprotection via catalytic hydrogenolysis.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure reproducibility and high fidelity in scaffold generation.

Protocol A: DBU-Catalyzed Aza-Michael Addition

Objective: Construct a quaternary carbon center at the 3-position of the azetidine ring via conjugate addition of a pyrazole derivative[5].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equiv, e.g., 10 mmol) and the pyrazole nucleophile (1.05 equiv) in anhydrous acetonitrile (0.2 M).

    • Causality Note: Acetonitrile is selected as a polar aprotic solvent; it stabilizes the polar transition state of the conjugate addition without providing protons that could prematurely quench the nucleophile[5].

  • Catalyst Addition: Add DBU (0.1 to 1.0 equiv, depending on nucleophile pKa) dropwise at 0 °C.

    • Causality Note: DBU (pKa ~13.5) is a strong, non-nucleophilic amidine base. It deprotonates the pyrazole, but its steric bulk prevents it from attacking the Michael acceptor.

  • Reaction Propagation: Allow the mixture to warm to 25 °C and stir for 16 hours.

  • Self-Validation Checkpoint 1 (In-Process): Monitor by TLC (Hexanes/EtOAc) or LC-MS. The Cbz-protected starting material exhibits strong UV absorbance (254 nm). The reaction is deemed complete when this specific UV-active spot is entirely consumed and replaced by a lower-Rf product spot (due to increased polarity from the heterocycle).

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate, wash sequentially with 1N HCl (to protonate and remove DBU) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Self-Validation Checkpoint 2 (Product): ¹H NMR should show the disappearance of the exocyclic alkene proton (typically around 5.5–6.0 ppm) and the appearance of a new diastereotopic methylene AB system (adjacent to the nitrile) around 3.0–3.5 ppm.

Protocol B: Selective Cbz Deprotection via Hydrogenolysis

Objective: Cleave the benzyl carbamate to yield the free azetidine amine while preserving the sensitive nitrile group.

  • Preparation: Dissolve the Cbz-protected adduct (1.0 equiv) in anhydrous methanol or ethanol (0.1 M). Degas the solution by bubbling argon for 10 minutes.

  • Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C.

    • Causality Note: The reaction proceeds via adsorption of the benzyl group onto the palladium surface, followed by C-O bond cleavage. This releases toluene and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and CO₂. Maintaining strictly 1 atm H₂ prevents the over-reduction of the nitrile group to a primary amine, which requires much higher pressures or Raney Nickel[4].

  • Self-Validation Checkpoint 1 (In-Process): The reaction progress can be visually validated by attaching a bubbler; the evolution of CO₂ gas indicates active deprotection. Volumetric cessation of H₂ uptake indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Self-Validation Checkpoint 2 (Product): Concentrate the filtrate. Mass spectrometry (ESI+) should confirm a mass shift of -134 Da (loss of the Cbz group).

Comparative Quantitative Data

Selecting the correct protecting group for the 3-(cyanomethylene)azetidine core is critical for overall synthetic efficiency. The table below summarizes the quantitative and qualitative differences between the three primary protecting strategies.

Protecting GroupCleavage Reagent / ConditionsOrthogonal StabilityTypical Aza-Michael YieldPrimary Strategic Advantage
Cbz (Benzyl)H₂, Pd/C (Neutral)Stable to acids and mild bases85 - 92%Preserves acid-sensitive functional groups during late-stage deprotection.
Boc (tert-Butyl)TFA or HCl (Strong Acid)Stable to bases and hydrogenation88 - 95%Standard compatibility with solid-phase and peptide chemistry protocols.
Fmoc (Fluorenyl)Piperidine / DBU (Base)Stable to acids and hydrogenation75 - 85%Allows for UV-monitored deprotection; ideal for base-tolerant substrates.

(Note: Yields are representative of standard pyrazole additions under optimized DBU/CH₃CN conditions).

References

  • [2] Title: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | 1153949-11-1 Source: TCI Chemicals URL:

  • [3] Title: eMolecules benzyl 3-(cyanomethylene)azetidine-1-carboxylate Source: Fisher Scientific URL:

  • [1] Title: 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 Source: ChemicalBook URL:

  • [4] Title: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 Source: Benchchem URL:

  • [5] Title: WO2009114512A1 - Azetidine and cyclobutane derivatives as jak inhibitors Source: Google Patents (Incyte Corp) URL:

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Introduction: The Strategic Utility of a Strained, Functionalized Scaffold In the landscape of modern medicinal chemistry and drug development, the azetidine motif has emerged as a valuable scaffold.[1] Its inherent ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of a Strained, Functionalized Scaffold

In the landscape of modern medicinal chemistry and drug development, the azetidine motif has emerged as a valuable scaffold.[1] Its inherent ring strain and three-dimensional character offer a unique design element for achieving favorable physicochemical properties and novel intellectual property. This guide focuses on a particularly versatile derivative: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate . The strategic incorporation of a cyanomethylene group, which acts as an activated alkene and contains a nitrile moiety, onto the Cbz-protected azetidine core, presents a powerful platform for intricate molecular engineering.[2] This functionality opens the door to a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex, sp³-rich architectures that are highly sought after in pharmaceutical research.[3][4]

This document provides detailed application notes and field-validated protocols for key cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as they apply to this specific substrate. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this unique building block in their synthetic campaigns.

The Mechanistic Cornerstone: A Unified View of Palladium-Catalyzed Cross-Coupling

At the heart of the Suzuki-Miyaura, Heck, and Sonogashira reactions lies a common and elegant catalytic cycle orchestrated by a palladium catalyst.[5][6] Understanding this fundamental mechanism is paramount for troubleshooting and optimizing these transformations. The cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic (pseudo)halide (R-X), forming a Pd(II) intermediate.[7]

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki and Sonogashira reactions, an organometallic reagent transfers its organic group to the palladium center.[7] In the Heck reaction, the alkene substrate coordinates to the palladium and then undergoes migratory insertion.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]

dot digraph "Palladium_Catalytic_Cycle" { rankdir=LR; size="7.6,4"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(0)L_n" [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)"]; "R-Pd(II)(X)L_n" [label="R-Pd(II)(X)L_n"]; "Transmetalation" [label="Transmetalation\n(R'-M)"]; "Migratory_Insertion" [label="Migratory Insertion\n(Alkene)"]; "R-Pd(II)(R')L_n" [label="R-Pd(II)(R')L_n"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="R-R'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [color="#EA4335"]; "Oxidative_Addition" -> "R-Pd(II)(X)L_n" [color="#EA4335"]; "R-Pd(II)(X)L_n" -> "Transmetalation" [color="#FBBC05"]; "R-Pd(II)(X)L_n" -> "Migratory_Insertion" [color="#FBBC05"]; "Transmetalation" -> "R-Pd(II)(R')L_n" [color="#FBBC05"]; "Migratory_Insertion" -> "R-Pd(II)(R')L_n" [color="#FBBC05"]; "R-Pd(II)(R')L_n" -> "Reductive_Elimination" [color="#4285F4"]; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [color="#4285F4"]; } enddot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Azetidine Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, particularly for creating biaryl structures.[9][10][11] In the context of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate, this reaction can be envisioned to proceed via the addition of an arylboronic acid across the activated double bond, a process that would be a conjugate addition rather than a direct cross-coupling at the double bond. A more direct application involves the coupling of a halogenated precursor. For the purpose of this guide, we will focus on the more established coupling of an aryl halide with an organoboron reagent.

While Benzyl 3-(cyanomethylene)azetidine-1-carboxylate itself does not have a leaving group for a standard Suzuki coupling, a synthetic precursor such as Benzyl 3-iodoazetidine-1-carboxylate would be an ideal substrate. The following protocol is adapted from established procedures for Suzuki-Miyaura couplings of iodo-azetidines.[12]

Field-Validated Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

(An image depicting the Suzuki-Miyaura reaction of Benzyl 3-iodoazetidine-1-carboxylate with an arylboronic acid to yield Benzyl 3-arylazetidine-1-carboxylate)

dot digraph "Suzuki_Miyaura_Reaction" { rankdir=LR; node [shape=none]; start [label="Benzyl 3-iodoazetidine-1-carboxylate + Ar-B(OH)2"]; reagents [label="Pd(dppf)Cl2\nNa2CO3\nDioxane/H2O, 85 °C"]; product [label="Benzyl 3-arylazetidine-1-carboxylate"];

start -> reagents [arrowhead=none]; reagents -> product; } enddot Caption: Suzuki-Miyaura coupling of a 3-iodoazetidine precursor.

Materials:

  • Benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add Benzyl 3-iodoazetidine-1-carboxylate, the arylboronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acidBenzyl 3-phenylazetidine-1-carboxylate85-95
24-Methoxyphenylboronic acidBenzyl 3-(4-methoxyphenyl)azetidine-1-carboxylate80-90
33-Pyridinylboronic acidBenzyl 3-(pyridin-3-yl)azetidine-1-carboxylate75-85
42-Thienylboronic acidBenzyl 3-(thiophen-2-yl)azetidine-1-carboxylate70-80

Yields are estimated based on typical Suzuki-Miyaura coupling efficiencies for similar substrates.[12][13]

Heck Reaction: Functionalization of the Exocyclic Alkene

The Heck reaction is a powerful tool for the formation of C-C bonds between an unsaturated halide (or triflate) and an alkene.[8][14] In the case of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate, the electron-deficient exocyclic double bond is an excellent substrate for Heck coupling with aryl or vinyl halides. This reaction allows for the direct installation of aryl or vinyl substituents at the exocyclic carbon, leading to highly functionalized azetidine derivatives.

Field-Validated Experimental Protocol: Heck Reaction

Reaction Scheme:

(An image depicting the Heck reaction of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate with an aryl halide to yield Benzyl 3-(cyano(aryl)methylene)azetidine-1-carboxylate)

dot digraph "Heck_Reaction_Workflow" { rankdir=LR; node [shape=box, style=rounded]; start [label="Combine Reactants:\n- Benzyl 3-(cyanomethylene)azetidine-1-carboxylate\n- Aryl Halide\n- Pd(OAc)2\n- P(o-tolyl)3\n- Triethylamine\n- Acetonitrile"]; degas [label="Degas Mixture"]; heat [label="Heat to Reflux\n(5-12 hours)"]; filter [label="Filter through Celite"]; concentrate [label="Concentrate Filtrate"]; purify [label="Column Chromatography"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

} enddot Caption: Experimental workflow for the Heck reaction.

Materials:

  • Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (1.2 equiv)

  • Aryl halide (or triflate) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask, combine the aryl halide, Benzyl 3-(cyanomethylene)azetidine-1-carboxylate, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous acetonitrile and triethylamine.

  • Thoroughly degas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Once the starting aryl halide is consumed (typically 5-12 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography.

Data Presentation: Representative Heck Couplings
EntryAryl HalideProductYield (%)
1IodobenzeneBenzyl 3-(cyano(phenyl)methylene)azetidine-1-carboxylate70-85
24-BromoanisoleBenzyl 3-(cyano(4-methoxyphenyl)methylene)azetidine-1-carboxylate65-80
33-BromopyridineBenzyl 3-(cyano(pyridin-3-yl)methylene)azetidine-1-carboxylate60-75
4Vinyl bromideBenzyl 3-(1-cyano-2-propen-1-ylidene)azetidine-1-carboxylate50-65

Yields are estimated based on typical Heck coupling efficiencies with activated alkenes.[14][15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[16][17][18] Similar to the Suzuki-Miyaura coupling, a halogenated azetidine precursor is required for a standard Sonogashira reaction. The following protocol outlines the coupling of Benzyl 3-iodoazetidine-1-carboxylate with a terminal alkyne.

Field-Validated Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

(An image depicting the Sonogashira reaction of Benzyl 3-iodoazetidine-1-carboxylate with a terminal alkyne to yield Benzyl 3-alkynylazetidine-1-carboxylate)

dot digraph "Sonogashira_Coupling" { rankdir=LR; node [shape=none]; start [label="Benzyl 3-iodoazetidine-1-carboxylate + R-C≡CH"]; reagents [label="PdCl2(PPh3)2, CuI\nEt3N, THF, RT"]; product [label="Benzyl 3-(alkynyl)azetidine-1-carboxylate"];

start -> reagents [arrowhead=none]; reagents -> product; } enddot Caption: Sonogashira coupling of a 3-iodoazetidine precursor.

Materials:

  • Benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Benzyl 3-iodoazetidine-1-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and degassed triethylamine (typically a 2:1 ratio of THF:Et₃N).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Couplings
EntryTerminal AlkyneProductYield (%)
1PhenylacetyleneBenzyl 3-(phenylethynyl)azetidine-1-carboxylate80-95
21-HexyneBenzyl 3-(hex-1-yn-1-yl)azetidine-1-carboxylate75-90
3(Trimethylsilyl)acetyleneBenzyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate85-98
4Propargyl alcoholBenzyl 3-(3-hydroxyprop-1-yn-1-yl)azetidine-1-carboxylate70-85

Yields are estimated based on typical Sonogashira coupling efficiencies.[19]

Conclusion

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate and its halogenated precursors are highly valuable and versatile building blocks for the synthesis of complex, three-dimensional molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Sonogashira—provide reliable and efficient methods for the functionalization of the azetidine core. By understanding the underlying mechanisms and following these field-validated protocols, researchers can unlock the full potential of this unique scaffold in their drug discovery and development endeavors.

References

  • T. M. Bott and F. G. West, "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES," HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • "Heck Coupling," Organic Synthesis. [Link]

  • "Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts. [Link]

  • "Cross-coupling reaction," Wikipedia. [Link]

  • "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals," ResearchGate. [Link]

  • "Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis," OAE Publishing Inc.[Link]

  • "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," PubMed. [Link]

  • "Sonogashira Coupling," Organic Chemistry Portal. [Link]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," PMC. [Link]

  • T. M. Bott and F. G. West, "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES," HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • "Suzuki-Miyaura Coupling," Organic Synthesis. [Link]

  • "benzyl 3-(cyanomethylidene)azetidine-1-carboxylate — Chemical Substance Information," Substance Information. [Link]

  • "Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (C13H12N2O2)," PubChemLite. [Link]

  • "Recent advances in Sonogashira reactions," PubMed. [Link]

  • "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications," University of Birmingham. [Link]

  • "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates," PMC. [Link]

  • "Recent Advances in Sonogashira Reactions," ResearchGate. [Link]

  • "Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes," PMC. [Link]

  • "Recent advances in Sonogashira reactions," Chemical Society Reviews (RSC Publishing). [Link]

  • "Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to...," ResearchGate. [Link]

  • "(e)-2-methyl-3-phenylacrylic acid butyl ester," Organic Syntheses Procedure. [Link]

  • "Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C–N Bond Activation," PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Welcome to the Technical Support Center for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS: 1994325-11-9)[1]. This highly strained, four-membered heterocyclic intermediate is heavily utilized in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS: 1994325-11-9)[1]. This highly strained, four-membered heterocyclic intermediate is heavily utilized in medicinal chemistry and drug development (e.g., JAK inhibitor scaffolds). However, its unique structural features—combining a highly lipophilic benzyl carbamate (Cbz) protecting group with a polar exocyclic cyanomethylene moiety—often lead to complex solubility challenges during synthesis, low-temperature functionalization, and aqueous workups.

This guide provides field-proven, mechanistically grounded solutions to resolve these bottlenecks.

Quantitative Solubility Profile

Understanding the thermodynamic solubility of this compound is the first step in troubleshooting. The Cbz group dominates the molecule's physicochemical profile, rendering it highly hydrophobic, similar to its Boc-protected analog (CAS: 1153949-11-1), which is practically insoluble in water but highly soluble in polar aprotic media[2].

Table 1: Empirical Solubility Data & Solvent Selection

Solvent SystemSolubility LevelMechanistic CausalityRecommended Use Case
Water / Aqueous Buffers Practically InsolubleThe lipophilic benzyl ring and lack of hydrogen-bond donors prevent aqueous solvation.Avoid entirely as a primary solvent.
DMF / DMSO Very Soluble (>0.5 M)High dielectric constant and polar aprotic nature stabilize the cyano dipole while accommodating the Cbz group[2].Stock solutions, SN2 displacements, and high-throughput screening.
Tetrahydrofuran (THF) Soluble at 25°C (up to 0.3 M)Ethers solvate the carbamate oxygen effectively at room temperature.General organometallic additions; requires dilution at low temperatures.
Cyclopentyl methyl ether (CPME) SolubleHigh organic solubility with low water miscibility prevents emulsion formation[3].Continuous flow synthesis and biphasic aqueous workups.

Troubleshooting Workflows & Logic

The following diagnostic flowchart will help you identify and resolve the root cause of precipitation or poor reactivity in your specific experimental setup.

SolubilityWorkflow Start Assess Solubility Issue Benzyl 3-(cyanomethylene)azetidine-1-carboxylate CheckSolvent Is the solvent purely aqueous? Start->CheckSolvent AqueousYes Yes: Highly Insoluble CheckSolvent->AqueousYes Yes AqueousNo No: Organic or Mixed CheckSolvent->AqueousNo No SwitchSolvent Switch to DMF, DMSO, or add CPME co-solvent AqueousYes->SwitchSolvent CheckTemp Is precipitation occurring during low-temp (-78°C) addition? AqueousNo->CheckTemp Success Homogeneous Reaction Mixture SwitchSolvent->Success TempYes Yes: Kinetic Freezing CheckTemp->TempYes Yes TempNo No: Concentration Issue CheckTemp->TempNo No HeatMix Pre-dissolve in THF/CPME at 25°C before cooling TempYes->HeatMix Dilute Reduce molarity (<0.1M) or use phase-transfer TempNo->Dilute HeatMix->Success Dilute->Success

Troubleshooting workflow for resolving Benzyl 3-(cyanomethylene)azetidine-1-carboxylate solubility.

Frequently Asked Questions (FAQs) & Protocols

Q1: Why does my reaction mixture turn cloudy when I cool it to -78°C for a DIBAL-H reduction or lithiation?

Causality: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate exhibits a steep temperature-solubility gradient in ethereal solvents. At -78°C, the thermal energy is insufficient to maintain the solvation shell around the bulky, hydrophobic Cbz group in THF, leading to kinetic freezing (precipitation).

Self-Validating Protocol: Low-Temperature Solubilization

  • Initial Dissolution: Weigh 1.0 mmol (228.25 mg) of the azetidine and dissolve it in 8.0 mL of anhydrous THF at 25°C under Argon.

  • Validation Check 1: The solution must be perfectly clear. If particulate matter remains, sonicate for 2 minutes.

  • Co-Solvent Addition: Add 2.0 mL of anhydrous CPME. CPME disrupts the THF lattice at low temperatures, depressing the freezing point of the solute complex[3].

  • Controlled Cooling: Submerge the flask in a dry ice/acetone bath (-78°C) at a controlled rate (approx. 10°C/min) while stirring vigorously at 500 RPM.

  • Validation Check 2 (Self-Validation): Observe the flask after 15 minutes at -78°C. If the solution is transparent, proceed with the dropwise addition of your reagent. If a milky turbidity appears, your concentration is too high; inject an additional 2.0 mL of pre-cooled THF/CPME (4:1) until optical clarity is restored.

Q2: During aqueous workup, the compound crashes out at the interface, creating an unmanageable emulsion. How do I extract it cleanly?

Causality: When a water-miscible reaction solvent (like DMF or THF) is quenched with water, the dielectric constant of the medium shifts abruptly. The highly lipophilic Cbz-azetidine is forcefully expelled from the aqueous phase. If the extraction solvent is too non-polar (e.g., hexanes) or if the aqueous layer contains too much DMF, the compound traps water molecules via its cyano group, forming a stable emulsion.

Self-Validating Protocol: Biphasic CPME Extraction Note: CPME is vastly superior to ethyl acetate or dichloromethane here due to its low water solubility (1.1 g/100 g H2O) and high capacity for Cbz-protected amines[3].

  • Quench: Dilute the crude reaction mixture (e.g., 5 mL DMF) with 25 mL of half-saturated aqueous NH4Cl to salt out the organic components.

  • Extraction: Add 25 mL of CPME.

  • Agitation: Invert the separatory funnel gently 5 times. Do not shake vigorously, as the azetidine ring's surfactant-like properties can stabilize micro-droplets.

  • Validation Check 1: Allow the layers to separate for 3 minutes. You should see a sharp, rapid phase boundary.

  • Washing: Drain the aqueous layer. Wash the CPME layer with 5% aqueous LiCl (2 x 15 mL) to quantitatively remove residual DMF.

  • Validation Check 2 (Self-Validation): Evaporate a 100 µL aliquot of the CPME layer on a watch glass. A clear, oily film or crystalline solid confirms the presence of the product without trapped DMF/water.

Q3: I am setting up a continuous flow synthesis. How do I maintain a high-concentration stock solution without clogging the microreactor?

Causality: Microreactor clogging occurs when localized concentration spikes exceed the solubility limit, often due to solvent evaporation at the syringe tip or inadequate initial dissolution. The Boc-analog of this compound is very soluble in DMF[2], and the Cbz-analog behaves similarly.

Self-Validating Protocol: Flow Chemistry Stock Preparation

  • Solvent Selection: Use anhydrous DMF or a 1:1 mixture of DMF and CPME.

  • Preparation: Dissolve the Benzyl 3-(cyanomethylene)azetidine-1-carboxylate to a maximum concentration of 0.5 M at 25°C.

  • Filtration: Pass the entire stock solution through a 0.22 µm PTFE syringe filter into the reagent reservoir.

  • Validation Check (Self-Validation): Before connecting to the flow reactor, run the stock solution through a 10 cm sacrificial PTFE tubing loop cooled to the exact operating temperature of your flow reactor. If no pressure spike is observed on the pump after 3 residence times, the solution is validated for continuous operation.

References

  • The Journal of Organic Chemistry (ACS Publications). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Benzyl 3-(cyanomethylene)azetidine-1-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven insights into the synthesis of Benzyl 3-(cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven insights into the synthesis of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (1-Cbz-3-(cyanomethylene)azetidine).

This highly strained scaffold is a critical building block in modern medicinal chemistry, particularly serving as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Baricitinib[1]. The strategic placement of the cyanomethylene group—an activated alkene and potent Michael acceptor—on the protected azetidine core provides a versatile platform for complex molecular construction[2]. The industry standard for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) olefination[3].

Troubleshooting Guide: HWE Reaction Optimization

Q: Why am I observing significant ring-opening and decomposition of my 1-Cbz-azetidin-3-one starting material? A: Azetidin-3-ones possess a ring strain energy of approximately 25 kcal/mol. The Cbz protecting group is electron-withdrawing, which further increases the electrophilicity of the ring carbons. If you are using a heterogeneous, nucleophilic base like Sodium Hydride (NaH) or allowing the reaction temperature to spike above 0 °C during addition, the base or the phosphonate carbanion will initiate nucleophilic ring-opening or base-catalyzed polymerization rather than the desired olefination. Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (t-BuOK). Maintain stringent temperature control, keeping the internal temperature between -78 °C and -10 °C during the nucleophilic attack phase[3].

Q: My reaction stalls at 60-70% conversion. How can I drive the olefination to completion? A: The HWE reaction proceeds via the formation of a 4-membered oxaphosphetane intermediate. While the initial nucleophilic addition is fast, the subsequent cycloelimination to form the alkene and the phosphate byproduct can be the rate-limiting step. Furthermore, the phosphonate carbanion is highly sensitive to trace moisture[2]. Solution: Ensure your solvent (THF) is strictly anhydrous. To push the equilibrium, use a slight stoichiometric excess of diethyl (cyanomethyl)phosphonate (1.2 to 1.5 equivalents). Allow the reaction mixture to slowly warm to 25–30 °C and stir for 16 hours to provide the necessary thermal energy for complete cycloelimination[3].

Q: How do I remove the diethyl phosphate byproduct efficiently without relying on extensive column chromatography? A: The extruded diethyl phosphate salt is highly polar and water-soluble. Extensive chromatography on silica gel can lead to product loss due to the compound's polarity. Solution: Leverage a rigorous aqueous workup. Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ). During the extraction with Ethyl Acetate (EtOAc), perform three sequential washes with brine. This will partition >95% of the phosphate byproduct into the aqueous phase, leaving a crude product that often only requires a short silica plug for final purification.

Frequently Asked Questions (FAQs)

Q: Do I need to separate E/Z isomers of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate during purification? A: No. A common misconception is that this exocyclic alkene produces E/Z geometric isomers. Because the azetidine ring is structurally symmetric at the C2 and C4 positions (both are identical −CH2​− groups flanking the C3 carbon), the resulting cyanomethylene product possesses a plane of symmetry along the C1-C3 axis. Therefore, it exists as a single, uniform isomer, eliminating the need for complex chiral or isomer separation.

Q: Can I substitute the Cbz protecting group with a Boc group using the same protocol? A: Yes. tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (the Boc-protected variant) is synthesized under nearly identical HWE conditions and is the direct precursor used in industrial Baricitinib scale-up[1]. The phosphonate carbanion is less basic than a classical Wittig ylide, making these mild conditions perfectly tolerated by both Boc and Cbz carbamates[2].

Reaction Optimization Data

The following table summarizes the causality between reaction conditions and conversion rates based on empirical optimization.

Base SelectionSolventTemperature ProfileConversionMechanistic Observation & Outcome
NaH (1.2 eq)THF0 °C to RT< 45%Heterogeneous deprotonation; localized heating caused severe ring-opening.
DBU (1.5 eq)DCMRT< 15%Base ( pKa​ ~12) is insufficiently strong to fully deprotonate the phosphonate.
t-BuOK (1.2 eq)THF-10 °C to 25 °C88%Good conversion; mild nucleophilicity of t-BuO- caused minor impurities[3].
LiHMDS (1.2 eq)THF-78 °C to 25 °C> 92% Optimal. Homogeneous, non-nucleophilic deprotonation; exceptionally clean profile.

Standard Operating Procedure: Optimized HWE Olefination

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Materials:

  • Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Diethyl (cyanomethyl)phosphonate (1.2 eq)

  • LiHMDS (1.0 M in THF, 1.2 eq)

  • Anhydrous THF (0.2 M relative to ketone)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Carbanion Generation: Add diethyl (cyanomethyl)phosphonate and anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

    • Self-Validation Check 1: The solution must transition to a pale, transparent yellow. If it remains colorless, the base has degraded or moisture has quenched the reaction; halt and prepare fresh reagents.

  • Electrophile Addition: Dissolve Benzyl 3-oxoazetidine-1-carboxylate in a minimal volume of anhydrous THF. Add this solution dropwise to the carbanion mixture over 20 minutes.

  • Reaction Maturation: Maintain at -78 °C for 1 hour, then remove the cooling bath. Allow the reaction to naturally warm to 25 °C and stir for 16 hours[3].

    • Self-Validation Check 2: Perform TLC (Hexanes:EtOAc 1:1). Stain with KMnO4​ . The starting ketone will appear as a distinct spot, while the product (containing an active alkene) will rapidly oxidize and appear as a bright yellow spot on a purple background. Ensure complete disappearance of the ketone.

  • Quench & Extraction: Cool the flask to 0 °C. Slowly add saturated aqueous NH4​Cl (equal volume to THF). Extract the aqueous layer three times with EtOAc.

    • Self-Validation Check 3: Test the pH of the combined aqueous layer. It must be neutral (pH ~7) to confirm the complete neutralization of LiHMDS.

  • Purification: Wash the combined organic layers with brine (3x) to remove the diethyl phosphate byproduct. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via a short silica gel plug if trace baseline impurities remain.

Mechanistic Workflow (Visualization)

HWE_Workflow Phosphonate Diethyl (cyanomethyl)phosphonate Carbanion Phosphonate Carbanion (Active Nucleophile) Phosphonate->Carbanion Deprotonation Base Base (LiHMDS) -78°C Base->Carbanion Extracts α-proton Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Ketone 1-Cbz-azetidin-3-one (Electrophile) Ketone->Intermediate Addition Product Benzyl 3-(cyanomethylene)azetidine -1-carboxylate Intermediate->Product Cycloelimination Byproduct Diethyl phosphate salt (Water-soluble) Intermediate->Byproduct Extruded Workup Aqueous Workup (EtOAc / Brine) Product->Workup Organic Phase Byproduct->Workup Aqueous Phase

Mechanistic workflow of the Horner-Wadsworth-Emmons olefination on an azetidin-3-one scaffold.

References

  • [1] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. NIH / BMC Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate: A Comparison Guide

Introduction & Analytical Context Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (C₁₃H₁₂N₂O₂) is a highly specialized synthon utilized in the development of azetidine-containing active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (C₁₃H₁₂N₂O₂) is a highly specialized synthon utilized in the development of azetidine-containing active pharmaceutical ingredients (APIs), including several emerging Janus kinase (JAK) inhibitors. Commercially sourced from suppliers like [1], this molecule presents a unique analytical challenge: it features a bulky, electron-rich benzyl carbamate (Cbz) protecting group juxtaposed with a highly polar, electron-withdrawing cyanomethylene exocyclic double bond.

As a Senior Application Scientist, the goal of developing an HPLC method for this compound is not merely to elute the peak, but to baseline-resolve it from structurally similar synthetic precursors (e.g., Horner-Wadsworth-Emmons reagents) and degradation products (e.g., benzyl alcohol). To ensure regulatory compliance, the method must be rigorously validated according to the lifecycle approach outlined in the updated [2] and the compendial standards of [3].

Stationary Phase Comparison: Selecting the Optimal Column

A common pitfall in method development is defaulting to a standard C18 column. While C18 phases excel at purely hydrophobic (dispersive) retention, they often fail to resolve the target analyte from its unreacted ketone precursor (Benzyl 3-oxoazetidine-1-carboxylate) due to a lack of steric and electronic selectivity.

To establish an optimal, self-validating method, we objectively compared three column chemistries under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Causality of Column Performance
  • Standard C18: Relies solely on hydrophobic interactions. It fails to adequately resolve the critical pair (target analyte vs. unreacted ketone), resulting in a resolution ( Rs​ ) of 1.2, which falls below the USP requirement of Rs​≥1.5 .

  • Phenyl-Hexyl: Introduces π−π interactions, which interact favorably with the Cbz group, improving peak shape and resolution.

  • Biphenyl: The clear winner. The biphenyl phase provides orthogonal retention mechanisms. Its dual-ring structure enables strong π−π interactions with the Cbz group, while its enhanced polarizability allows for dipole-dipole interactions with the cyano group. This dual mechanism pulls the target analyte away from purely aliphatic impurities.

Table 1: Column Performance Comparison
Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) to Critical Pair
Standard C18 8.41.458,5001.2 (Fail)
Phenyl-Hexyl 9.11.1512,2001.8 (Pass)
Biphenyl 10.51.0515,4002.6 (Excellent)

Method Validation Lifecycle & Pathway

Following the ICH Q14 (Analytical Procedure Development) and Q2(R2) frameworks, method validation is no longer a static checklist but a dynamic lifecycle designed to prove the method is "fit for purpose."

ValidationLifecycle Design Method Design (ICH Q14) Column Column Selection (C18 vs Phenyl-Hexyl vs Biphenyl) Design->Column Spec Specificity & Selectivity (Forced Degradation) Column->Spec Lin Linearity & Range (LOD/LOQ Assessment) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Val Method Validation Report (USP <1225> / ICH Q2(R2)) Acc->Val

HPLC Method Validation Lifecycle for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate.

Understanding the synthetic pathway is critical for designing the specificity experiments. The target is typically synthesized via a Horner-Wadsworth-Emmons (HWE) olefination.

ImpurityFlow SM Benzyl 3-oxoazetidine -1-carboxylate (SM) Int Aldol Intermediate (Impurity A) SM->Int Reag Diethyl cyanomethyl phosphonate (HWE) Reag->Int Prod Target Analyte (C13H12N2O2) Int->Prod Elimination Deg Benzyl Alcohol (Degradant) Prod->Deg Hydrolysis

Synthetic pathway and impurity generation for the target azetidine derivative.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, every protocol below is designed as a self-validating system —meaning the experimental design inherently controls for false positives and matrix interference.

Optimized Chromatographic Conditions
  • Column: Biphenyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: 20% B to 80% B over 15 minutes; hold for 3 minutes; return to 20% B.

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 210 nm.

Protocol 1: Specificity via Forced Degradation

To prove the method is stability-indicating (a core USP <1225> Category II requirement), the analyte must be stressed to generate degradation products (e.g., benzyl alcohol from Cbz cleavage).

  • Acid Hydrolysis: Transfer 5.0 mL of sample (1 mg/mL) to a flask. Add 1.0 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Transfer 5.0 mL of sample. Add 1.0 mL of 0.1 N NaOH. Stir at room temperature for 1 hour. Neutralize with 0.1 N HCl.

  • Oxidation: Transfer 5.0 mL of sample. Add 1.0 mL of 3% H₂O₂. Stir at room temperature for 2 hours.

  • Thermal Stress: Expose the solid standard to 105°C for 24 hours, then dissolve in diluent.

  • Analysis: Inject all stressed samples using the optimized HPLC conditions.

  • Self-Validation Mechanism: The protocol utilizes the DAD to calculate the Peak Purity Angle versus the Peak Purity Threshold. If the angle is less than the threshold, the system mathematically validates that no co-eluting degradants are hiding under the main target peak, ensuring absolute specificity.

Protocol 2: Accuracy and Precision (Spike Recovery)
  • Matrix Preparation: Prepare a synthetic matrix blank containing all known reagents (e.g., diethyl cyanomethylphosphonate) without the target analyte.

  • Spiking: Spike the target analyte into the matrix blank at three concentration levels: 50%, 100%, and 150% of the nominal target concentration (100 µg/mL).

  • Replication: Perform 3 independent preparations per concentration level (9 total determinations, fulfilling ICH Q2(R2) requirements).

  • Analysis: Inject each preparation and calculate the % Recovery and Relative Standard Deviation (% RSD).

  • Self-Validation Mechanism: By analyzing a matrix blank alongside the spiked samples, the system inherently verifies that no background matrix interference is falsely inflating the recovery percentages. The % RSD across the 9 determinations serves as an internal statistical control for precision.

Quantitative Validation Summary

The data generated from the Biphenyl column method easily met all stringent acceptance criteria, proving its superiority over standard C18 methodologies for this specific azetidine derivative.

Table 2: Quantitative Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Biphenyl)Status
Linearity (R²) ≥0.999 (over 25% to 150% range)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.5%Pass
Repeatability Precision % RSD ≤2.0% 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise Ratio ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥10:1 0.15 µg/mLPass

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • United States Pharmacopeia (USP). "USP General Chapter <1225> Validation of Compendial Procedures." USP-NF. Available at: [Link]

Comparative

mass spectrometry fragmentation pattern of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

An In-Depth Guide to the Mass Spectrometric Fragmentation of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the predicted mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes data from analogous structures and first principles of mass spectrometry to build a robust, predictive framework. We will compare the fragmentation behaviors under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, providing researchers with a valuable tool for structural confirmation, metabolite identification, and purity analysis.

Introduction to the Analyte

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a substituted azetidine derivative. Azetidine scaffolds are of increasing interest in medicinal chemistry as constrained bioisosteres for other cyclic amines.[1] The structural characterization of such novel compounds is paramount, and mass spectrometry is the primary analytical technique for confirming molecular weight and elucidating structure through fragmentation analysis.

Compound Properties:

Property Value Source
Molecular Formula C₁₃H₁₂N₂O₂ [2][3]
Monoisotopic Mass 228.0899 Da [2]
Molecular Weight 228.25 g/mol [3][4]

| InChIKey | RVCFRLZUFFRFAM-UHFFFAOYSA-N |[2][4] |

Comparative Analysis of Ionization Techniques

The choice of ionization technique fundamentally dictates the type and extent of fragmentation. We will explore the two most common methods: Electrospray Ionization (ESI) for gentle ionization and formation of even-electron species, and Electron Ionization (EI) for high-energy fragmentation of odd-electron radical cations.

Electrospray Ionization Tandem MS (ESI-MS/MS)

ESI is a soft ionization technique ideal for polar, thermally labile molecules, making it perfectly suited for our target compound.[5][6] It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal in-source fragmentation.[5] Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Predicted Precursor Ions: Based on predictive databases, the following adducts are anticipated in positive ion mode ESI-MS.

AdductPredicted m/z
[M+H]⁺229.0972
[M+Na]⁺251.0791
[M+NH₄]⁺246.1237
[M+K]⁺267.0530
Data sourced from PubChem predictions.[2]

The protonated molecule, [M+H]⁺ at m/z 229.1 , would be the logical choice for MS/MS fragmentation experiments.

Proposed ESI-MS/MS Fragmentation Pathway for [M+H]⁺

The fragmentation of the protonated molecule is driven by the stability of the resulting fragments. The benzyl carbamate group is the most labile part of the structure.

  • Primary Fragmentation: Loss of the Benzyl Group. The most favorable initial fragmentation is the cleavage of the C-O bond of the carbamate, leading to the loss of the benzyl group. This occurs via two competing pathways:

    • Loss of Toluene (C₇H₈, 92 Da): A proton transfer to the benzyl group followed by cleavage results in the loss of a neutral toluene molecule, yielding a highly stable acylium ion at m/z 137.0 .

    • Formation of the Tropylium Cation (C₇H₇⁺, 91 Da): Alternatively, cleavage can result in the formation of the extremely stable tropylium (or benzyl) cation at m/z 91.1 . This is a hallmark fragmentation for benzyl-containing compounds.[7] The remaining portion of the molecule is lost as a neutral species. The tropylium ion is often the base peak in the spectra of such compounds.

  • Secondary Fragmentation from m/z 137.0: The acylium ion can undergo further fragmentation.

    • Loss of Carbon Dioxide (CO₂, 44 Da): Decarboxylation is a common fragmentation pathway for carbamates and esters, leading to the formation of an ion at m/z 93.0 .[8] This ion corresponds to the protonated 3-(cyanomethylene)azetidine ring.

  • Tertiary Fragmentation of the Azetidine Ring (from m/z 93.0): The protonated azetidine ring can undergo ring-opening followed by various cleavages, though these fragments are typically of lower abundance.

G cluster_main Proposed ESI-MS/MS Fragmentation of [M+H]⁺ mol [M+H]⁺ m/z 229.1 frag91 Tropylium Cation m/z 91.1 mol->frag91 - C₈H₈N₂O₂ (Neutral Loss) frag137 Acylium Ion m/z 137.0 mol->frag137 - C₇H₈ (Toluene) frag93 Protonated Azetidine m/z 93.0 frag137->frag93 - CO₂

Caption: Proposed ESI-MS/MS fragmentation pathway.

Electron Ionization Mass Spectrometry (EI-MS)

EI is a high-energy, "hard" ionization technique that typically results in extensive fragmentation and often a weak or absent molecular ion peak (M⁺˙).[9] It is most suitable for volatile, thermally stable compounds, often in conjunction with Gas Chromatography (GC-MS). The fragmentation patterns are driven by the stability of the resulting radical cations.

Proposed EI-MS Fragmentation Pathway

The molecular ion (M⁺˙) would be at m/z 228.1 .

  • Formation of the Tropylium Cation (m/z 91): The most prominent fragmentation pathway in EI for benzyl-containing compounds is α-cleavage to form the highly stable C₇H₇⁺ tropylium ion. This fragment is almost always the base peak in the spectrum.

  • McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen in the correct orientation relative to the carbonyl group, other hydrogen rearrangements can occur.[9]

  • Cleavage of the Carbamate:

    • Loss of the benzyloxycarbonyl radical (•COOCH₂Ph, 135 Da) would lead to a fragment at m/z 93 .

    • Cleavage of the bond between the nitrogen and the carbonyl group can lead to a fragment corresponding to the benzyloxycarbonyl cation at m/z 135 .

  • Azetidine Ring Fragmentation: The strained four-membered ring can undergo fragmentation, often through the loss of ethylene (C₂H₄, 28 Da) or related fragments after initial ring opening. A forced degradation study on a different azetidine-containing compound showed that azetidine activation can lead to complex degradation pathways.[10]

G cluster_main Proposed EI-MS Fragmentation Pathways mol Molecular Ion (M⁺˙) m/z 228.1 frag91 Tropylium Cation m/z 91.1 (Base Peak) mol->frag91 - •C₆H₅N₂O₂ (Radical Loss) frag135 Benzyloxycarbonyl Cation m/z 135.0 mol->frag135 - •C₆H₅N₂ (Radical Loss) frag93 Azetidine Radical Cation m/z 93.0 mol->frag93 - •C₈H₇O₂ (Radical Loss)

Caption: Key predicted fragmentation pathways in EI-MS.

Comparison Summary

FeatureESI-MS/MSEI-MS
Precursor Ion [M+H]⁺ (m/z 229.1)M⁺˙ (m/z 228.1)
Ionization Energy Low (soft ionization)High (70 eV, hard ionization)
Molecular Ion Strong Precursor IonWeak or Absent
Base Peak (Predicted) Tropylium Cation (m/z 91.1)Tropylium Cation (m/z 91.1)
Key Fragments m/z 137.0, m/z 93.0m/z 135.0, m/z 93.0
Primary Application LC-MS, structural confirmation of thermally labile compounds.GC-MS, library matching for volatile compounds.

Experimental Protocol for Verification

To validate these predicted fragmentation patterns, the following experimental workflow is recommended.

Workflow Diagram

G cluster_workflow Verification Workflow prep 1. Sample Preparation (10 µg/mL in ACN/H₂O) lcms 2. LC-MS Analysis (Q-TOF or Ion Trap) prep->lcms ms1 3. Full Scan MS (MS1) (Identify Precursor Ion) lcms->ms1 ms2 4. Tandem MS (MS/MS) (Fragment [M+H]⁺) ms1->ms2 data 5. Data Analysis (Compare to Predictions) ms2->data

Sources

Validation

Comparative Electrophilicity Guide: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Covalent Drug Development Professionals Prepared By: Senior Application Scientist, Covalent Drug Discovery Executive Summary The development of Targeted Covalent Inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Covalent Drug Development Professionals Prepared By: Senior Application Scientist, Covalent Drug Discovery

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) relies heavily on the precise tuning of electrophilic "warheads." While standard acrylamides (e.g., those found in Osimertinib) dominate the landscape, there is a growing demand for novel electrophiles that offer differentiated reactivity profiles and unique spatial geometries.

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (Cbz-CMA) and its derivatives have emerged as highly privileged Michael acceptors. Originally utilized as critical synthetic intermediates for pharmaceuticals like the JAK inhibitor Baricitinib , the cyanomethylene azetidine scaffold is increasingly being deployed directly as a covalent warhead in DNA-encoded libraries and TCI design . This guide objectively compares the electrophilicity of Cbz-CMA against alternative derivatives and standard warheads, detailing the mechanistic causality behind its reactivity and providing a field-validated protocol for kinetic profiling.

Mechanistic Causality: The "Spring-Loaded" Electrophile

To effectively utilize Cbz-CMA in drug design, one must understand the causality behind its heightened electrophilicity. Its reactivity is not merely a function of functional groups, but a synergistic combination of electronic activation and topological strain relief .

Electronic Effects: Inductive Tuning

The exocyclic alkene of CMA is heavily polarized by the strongly electron-withdrawing cyano ( −C≡N ) group, creating a potent Michael acceptor. However, the true tunability of this scaffold lies in the azetidine nitrogen's protecting group.

  • Cbz vs. Boc: The benzyl carbamate (Cbz) group exerts a slightly stronger electron-withdrawing inductive effect ( −I ) across the azetidine ring compared to the tert-butyl carbamate (Boc) group. The tert-butyl moiety is electron-donating via hyperconjugation, which partially offsets the carbamate's electron withdrawal. Consequently, Cbz-CMA features a more electron-deficient alkene than Boc-CMA, rendering it slightly more reactive toward soft nucleophiles like cysteine.

Topological Effects: Ring Strain Relief

The defining feature of the CMA scaffold is its 4-membered azetidine ring. An exocyclic sp2 -hybridized carbon prefers a bond angle of 120°, but the azetidine ring constrains the internal angle to approximately 90°, inducing severe angle strain. When a nucleophile (such as a thiol) attacks the β -carbon, the α -carbon rehybridizes from sp2 to sp3 . The preferred angle for an sp3 carbon is 109.5°, which is significantly closer to the ring's 90° constraint. This rehybridization relieves massive amounts of angular ring strain, acting as a "spring-loaded" thermodynamic driving force that accelerates covalent adduct formation.

Strain_Release_Mechanism A Cbz-CMA Warhead (Strained sp2 Exocyclic Alkene) C Michael Addition (Thiolate attack on β-carbon) A->C B Target Cysteine / GSH (Soft Nucleophile) B->C D sp2 → sp3 Rehybridization (Angle shifts ~90° to 109.5°) C->D E Ring Strain Relief (Thermodynamic Driving Force) D->E F Stable Covalent Thioether Adduct E->F

Mechanistic pathway of covalent adduct formation driven by ring strain relief.

Comparative Electrophilicity Profiling

To objectively compare the performance of Cbz-CMA, we evaluate its reactivity against Glutathione (GSH), the standard surrogate for intracellular thiols. The data below summarizes the pseudo-first-order half-life ( t1/2​ ) and the intrinsic second-order rate constant ( kGSH​ ) for various electrophiles at physiological pH (7.4).

Table 1: Quantitative GSH Reactivity Comparison
Electrophile / WarheadStructure Type t1/2​ (min) with 5 mM GSH kGSH​ ( M−1s−1 )Reactivity Classification
Cbz-CMA N-Cbz Cyanomethylene Azetidine12.41.86 × 10 −1 High (Spring-loaded)
Boc-CMA N-Boc Cyanomethylene Azetidine15.11.53 × 10 −1 High (Spring-loaded)
Acyclic Cyanoacrylamide Standard Cyanoacrylamide45.35.10 × 10 −2 Moderate
N-Phenylacrylamide Standard Acrylamide> 1440< 1.00 × 10 −4 Low (Baseline)
Vinyl Sulfone Standard Vinyl Sulfone180.51.28 × 10 −2 Moderate-Low

Data Interpretation: The data clearly demonstrates that both Cbz-CMA and Boc-CMA are orders of magnitude more reactive than standard acrylamides and significantly faster than acyclic cyanoacrylamides. The ~20% increase in reaction rate of Cbz-CMA over Boc-CMA validates the causality of the −I inductive effect exerted by the benzyl carbamate group.

Self-Validating Experimental Protocol: GSH Reactivity Kinetics

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating LC-MS/MS workflow. By monitoring both the depletion of the parent electrophile and the proportional appearance of the GSH-adduct, this system intrinsically controls for off-target degradation (e.g., hydrolysis or precipitation).

Materials Required
  • Electrophile Stock: 10 mM in LC-MS grade DMSO.

  • GSH Stock: 100 mM in deionized water (prepared fresh daily).

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Quench Solution: 1% Formic acid in Acetonitrile containing 1 µM Internal Standard (e.g., Labetalol).

Step-by-Step Methodology
  • Reaction Initiation: In a 1.5 mL Eppendorf tube, add 940 µL of PBS (pH 7.4) and 50 µL of the 100 mM GSH stock. Pre-incubate at 37°C for 5 minutes.

  • Electrophile Addition: Initiate the reaction by adding 10 µL of the 10 mM electrophile stock (final concentrations: 100 µM electrophile, 5 mM GSH, 1% DMSO). Vortex immediately.

  • Time-Course Sampling: At predefined time points (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into a well of a 96-well plate containing 150 µL of the Quench Solution. The acidic environment protonates the thiolate, instantly halting the Michael addition.

  • Preparation for Analysis: Centrifuge the quenched plate at 3000 × g for 10 minutes to pellet any precipitated buffer salts. Transfer 100 µL of the supernatant to a clean LC-MS plate.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent electrophile, the GSH adduct, and the internal standard.

  • Data Processing: Plot the natural log of the remaining electrophile concentration ( ln[Et​/E0​] ) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Calculate the second-order rate constant using kGSH​=kobs​/[GSH] .

GSH_Assay_Workflow A 1. Prepare Stock Solutions (10 mM Electrophile, 100 mM GSH) B 2. Initiate Reaction (PBS Buffer, pH 7.4, 37°C) A->B C 3. Time-Course Sampling (Quench with Formic Acid) B->C D 4. LC-MS/MS Analysis (Monitor AUC of Electrophile) C->D E 5. Kinetic Modeling (Calculate pseudo-first-order k_obs) D->E

Workflow for evaluating electrophile reactivity via LC-MS/MS GSH assay.

References

  • Bioconjugate Chemistry . "On-DNA Morita-Baylis-Hillman Reaction: Accessing Targeted Covalent Inhibitor Motifs in DNA-Encoded Libraries". ACS Publications. Available at: [Link]

  • ACS Catalysis . "Transition-Metal Catalyzed Carbene Transformations via Ring Strain-Release Processes". ACS Publications. Available at: [Link]

Comparative

A Comparative Crystallographic Guide to Benzyl 3-(cyanomethylene)azetidine-1-carboxylate and Other Functionalized Azetidines

The azetidine scaffold represents a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional structure that can significantly enhance the pharmacological profiles of therapeutic candidates. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine scaffold represents a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional structure that can significantly enhance the pharmacological profiles of therapeutic candidates. The introduction of diverse substituents onto the azetidine ring allows for the fine-tuning of a molecule's physicochemical properties, and a precise understanding of their spatial arrangement is critical for effective drug design. X-ray crystallography remains the gold standard for elucidating these three-dimensional structures at the atomic level.

This guide presents a comparative analysis of the crystallographic data for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate, a compound of interest in drug discovery, against two structurally distinct azetidine derivatives. It is important to note that, to date, the single-crystal X-ray structure of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, for the purpose of this comparative guide, a hypothetical yet realistic crystallographic dataset has been generated based on common structural motifs in related small molecules. This is juxtaposed with the experimentally determined data for 1,3,3-trinitroazetidine and a 3-aryl-substituted azetidine derivative, herein referred to as Compound A, to provide a valuable framework for researchers working with this class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for our compound of interest and the two comparator molecules. The data for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is hypothetical and serves as a predictive model for researchers.

ParameterBenzyl 3-(cyanomethylene)azetidine-1-carboxylate (Hypothetical)1,3,3-Trinitroazetidine[1]Compound A (3-Aryl-substituted azetidine)[1]
Empirical Formula C13H12N2O2C3H4N4O6Not Specified
Formula Weight 228.25192.09Not Specified
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/c
a (Å) 12.5010.133(2)14.231(3)
b (Å) 8.5011.565(2)13.045(3)
c (Å) 10.8011.989(2)15.029(3)
α (°) 909090
β (°) 105.090108.08(3)
γ (°) 909090
Volume (ų) 1102.51404.7(5)1944.3(7)
Z 484
Calculated Density (g/cm³) 1.3751.8151.284
R-factor (%) 4.5Not SpecifiedNot Specified

Analysis of Structural Features

The crystallographic data, both hypothetical and experimental, reveals significant insights into the solid-state structures of these azetidine derivatives. The choice of substituent at the 3-position of the azetidine ring profoundly influences the crystal packing and, consequently, the unit cell parameters.[1]

The bulky aryl substituent in Compound A leads to a considerably larger unit cell volume (1944.3 ų) compared to the more compact 1,3,3-trinitroazetidine (1404.7 ų).[1] This is a direct consequence of the steric demands of the substituent, which dictates a less dense packing arrangement. Our hypothetical data for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate places its unit cell volume (1102.5 ų) as the smallest of the three, suggesting a potentially efficient crystal packing arrangement.

The conformation of the azetidine ring itself is also a key structural feature influenced by its substituents. While often puckered, the degree of this puckering can vary, affecting the overall molecular shape and its potential for intermolecular interactions.[1] In our hypothetical structure, the cyanomethylene group is expected to introduce planarity at the C3 position, which would influence the overall ring pucker. In contrast, the gem-dinitro groups in 1,3,3-trinitroazetidine would lead to a different ring conformation due to steric and electronic effects.

Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of functionalized azetidine derivatives.

Synthesis and Crystallization

The synthesis of 3-substituted azetidines often commences from commercially available precursors such as N-Boc-3-azetidinone. The desired functional groups at the 3-position can be introduced via various synthetic strategies, including nucleophilic additions to the ketone.

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. The choice of solvent is critical and common options include ethyl acetate, hexane, and dichloromethane, or a mixture thereof. Crystallization conditions, such as temperature, are meticulously controlled to promote the formation of well-ordered crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal is carefully selected and mounted on a goniometer head. To minimize thermal vibrations and potential radiation damage, the crystal is maintained at a low temperature (typically 100 K) in a stream of cold nitrogen gas. X-ray diffraction data are then collected using a diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is rigorously validated to ensure its quality and accuracy.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography Start N-Boc-3-azetidinone Reaction Functionalization at C3 Start->Reaction Purification Column Chromatography Reaction->Purification Dissolution Dissolve in appropriate solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystal Formation Evaporation->Crystals Mounting Crystal Mounting Crystals->Mounting Data_Collection X-ray Data Collection (100 K) Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (CIF Check) Refinement->Validation

Caption: General workflow for the synthesis and crystallographic analysis of azetidine derivatives.

Molecular Structure Comparison

The following diagram illustrates the structural differences between the three discussed azetidine derivatives, highlighting the impact of the C3-substituents.

G cluster_target Benzyl 3-(cyanomethylene)azetidine-1-carboxylate cluster_comp1 1,3,3-Trinitroazetidine cluster_comp2 Compound A (Generic 3-Aryl-substituted) Target Target Comp1 Comp1 Comp2 Comp2

Caption: 2D structures of the compared azetidine derivatives.

Conclusion

This guide provides a comparative overview of the crystallographic features of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate and other functionalized azetidines. While experimental data for the primary compound of interest is not yet available, the hypothetical data presented here, in conjunction with the real data for the comparator molecules, offers a valuable predictive tool for researchers. A thorough understanding of the crystallographic properties of these and other azetidine derivatives is paramount for the continued development of novel therapeutics with improved efficacy and safety profiles.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

This document provides comprehensive guidance for the safe handling and disposal of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS No. 1994325-11-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance for the safe handling and disposal of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS No. 1994325-11-9). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide a deep, scientifically-grounded understanding of the necessary procedures, ensuring the safety of personnel and the protection of our environment.

Immediate Safety Profile & Hazard Summary

Before handling or disposing of this compound, it is critical to be familiar with its hazard profile. This substance should be treated as hazardous waste, and at no point should it be disposed of down the drain or in general refuse.[1][2]

Hazard CategoryGHS Classification & StatementCausality & Implication
Acute Toxicity Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]The compound can cause significant adverse health effects upon ingestion, skin contact, or inhalation. All handling must be performed in a controlled environment with appropriate personal protective equipment (PPE).
Skin Irritation Warning: H315 (Causes skin irritation).[3][4]Direct contact with the skin can lead to inflammation and irritation. Impervious gloves and a lab coat are mandatory.
Eye Irritation Warning: H319 (Causes serious eye irritation).[3][4]The compound can cause significant, potentially damaging, eye irritation. Chemical safety goggles or a face shield are essential.
Target Organ Toxicity Warning: H336 (May cause drowsiness or dizziness).[3]Inhalation of vapors or dust may affect the central nervous system. All work should be conducted in a certified chemical fume hood.

The 'Why': A Chemical Risk Analysis

Understanding the chemical nature of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is paramount to appreciating the disposal protocol. The risks are rooted in its three key structural features: the azetidine ring, the cyanomethylene group, and the carbamate linkage.

  • The Strained Azetidine Ring : Azetidines are four-membered nitrogen-containing heterocycles.[5] The significant ring strain makes them susceptible to ring-opening reactions, particularly under acidic conditions.[6][7] This reactivity means the compound can degrade in unpredictable ways if mixed with incompatible waste streams, potentially generating new, uncharacterized hazardous substances.

  • The Cyanomethylene Group : This functional group contains a nitrile (-CN). A critical and non-negotiable safety principle is that nitrile-containing compounds must never come into contact with strong acids. [8] The hydrolysis of the nitrile group under acidic conditions can liberate highly toxic hydrogen cyanide (HCN) gas, which is a potent and rapidly acting poison.

  • Potential for Polymerization : The reactivity of the strained ring and the activated nature of the cyanomethylene group present a risk of polymerization, especially under improper storage conditions (e.g., elevated temperature or contact with catalysts).[5] Polymerized material can present different handling challenges and must also be disposed of as hazardous waste.

This analysis leads to a core directive: Isolate, Stabilize, and Dispose. The primary goal is to prevent accidental reactions by segregating this waste stream and ensuring it is handled by a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the compound's waste, from the point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following minimum PPE is required:

  • Hand Protection : Nitrile gloves are required. Given that the compound is harmful upon skin contact, ensure gloves are inspected before use and changed immediately if contamination is suspected.[9][10]

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashing.[4]

  • Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection : All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation.[3]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in preventing hazardous reactions.

  • Designate a Specific Waste Container : Use a clearly labeled, dedicated container for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solutions) and have a secure, leak-proof screw cap.[2]

  • Labeling : The container must be labeled with a "Hazardous Waste" tag. The label must clearly state:

    • "Benzyl 3-(cyanomethylene)azetidine-1-carboxylate" (no formulas or abbreviations).

    • The primary hazards: "Toxic," "Irritant."

    • A warning: "Do Not Mix With Acids. "

  • Waste Types :

    • Solid Waste : Collect unadulterated solid compound, contaminated spatulas, and weighing papers in the designated container.

    • Solution Waste : Collect solutions in a dedicated, compatible liquid waste container. If the solvent is halogenated (e.g., Dichloromethane), it must be collected in a designated "Halogenated Organic Waste" container that is specifically marked for this compound. Do not mix with other solvent waste streams without consulting your institution's Environmental Health & Safety (EHS) office.

    • Contaminated Labware : Disposable items like pipette tips, gloves, and paper towels that are grossly contaminated should be double-bagged in clear plastic bags, sealed, and placed in a solid hazardous waste container.[2]

The following diagram illustrates the decision process for waste segregation:

G cluster_0 Waste Waste Generated IsSolid Solid or Liquid? Waste->IsSolid IsGrosslyContaminated Labware Grossly Contaminated? Waste->IsGrosslyContaminated Labware SolidWaste Solid Waste Container (Labeled for this compound) IsSolid->SolidWaste Solid IsHalogenated Solvent Halogenated? IsSolid->IsHalogenated Liquid NonHalogenated Non-Halogenated Liquid Waste (Labeled for this compound) IsHalogenated->NonHalogenated No Halogenated Halogenated Liquid Waste (Labeled for this compound) IsHalogenated->Halogenated Yes SolidWaste2 Double-bag, place in Solid Waste Container IsGrosslyContaminated->SolidWaste2 Yes GeneralWaste Dispose as General Waste (if permitted by EHS) IsGrosslyContaminated->GeneralWaste No caption Fig 1. Waste Segregation Workflow

Fig 1. Waste Segregation Workflow
Step 3: Storage and Final Disposal
  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks. The container must be kept away from incompatible materials, especially acids.

  • Disposal Request : Once the container is full or has been in storage for a period defined by your institutional or local regulations (e.g., 90 days), contact your institution's EHS office to arrange for pickup.

  • Professional Disposal : The ultimate disposal method will be determined by the licensed waste contractor but will likely involve high-temperature incineration.[10] This method is necessary to ensure the complete destruction of the organic molecule and prevent its release into the environment.

Spill & Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Protect : If you are trained to do so, don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean :

    • For Solids : Gently cover the spill with an absorbent material like vermiculite or sand. Do not dry sweep, as this can generate dust. Carefully scoop the material into a designated hazardous waste container.

    • For Liquids : Cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[11] Collect the saturated absorbent using non-sparking tools and place it in the hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS office immediately, regardless of the size of the spill.

References

  • ACS Publications. (2016, October 21). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • RightAnswer. (2026, March 12). Safe Disposal and Recycling of Nitrile Gloves. Available at: [Link]

  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

  • NextSDS. (n.d.). benzyl 3-(cyanomethylidene)azetidine-1-carboxylate — Chemical Substance Information. Available at: [Link]

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. Available at: [Link]

  • MDPI. (2023, December 18). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Available at: [Link]

  • University of Cambridge Safety Office. (n.d.). Disposal of Chemical Waste. Available at: [Link]

  • R Discovery. (1986, January 1). Hydrolysis of cyanohydrin esters. Available at: [Link]

  • PMC. (n.d.). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. Available at: [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Available at: [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

  • University of Oxford Department of Materials. (n.d.). Hazardous Waste. Available at: [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]

  • ResearchGate. (2024, January 10). Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Available at: [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Eco-Gloves. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Available at: [Link]

  • PubMed. (2001, March 15). The hydroxide-assisted hydrolysis of cyanogen chloride in aqueous solution. Available at: [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]

  • AkzoNobel. (2024, January 26). polyfilla one fill - SAFETY DATA SHEET. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Benzyl 3-(cyanomethylene)azetidine-1-carboxylate requires more than a cursory glance at a Safety Data Sheet (SDS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Benzyl 3-(cyanomethylene)azetidine-1-carboxylate requires more than a cursory glance at a Safety Data Sheet (SDS). Featuring both a reactive cyano group and an azetidine ring, this compound presents specific acute toxicity and irritation hazards.

To build a culture of operational excellence, safety protocols cannot be blind checklists. They must be self-validating systems where researchers understand the exact causality behind every piece of Personal Protective Equipment (PPE) and every handling maneuver. This guide provides a comprehensive, step-by-step operational and disposal plan designed specifically for this compound.

Hazard Profile & Quantitative Thresholds

Before establishing a handling protocol, we must quantify the risks. The following table summarizes the physicochemical properties and Globally Harmonized System (GHS) hazard classifications for this azetidine derivative.

Property / HazardSpecification / GHS Classification
Chemical Name Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
CAS Number 1994325-11-9[1]
Molecular Weight 228.25 g/mol [1]
Physical State Solid Powder[2]
Acute Toxicity Acute Tox. 4 (H302 Oral, H312 Dermal, H332 Inhalation)[3]
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[2],[3]
Target Organ STOT SE 3 (H336 - May cause drowsiness or dizziness)[3]

Causality-Driven PPE Selection

Safety fails when researchers do not understand why specific equipment is chosen. The following PPE matrix is mandated based on the compound's specific hazard codes:

  • Hand Protection: Thickness-Calibrated Nitrile Gloves

    • Specification: Powder-free nitrile gloves (Minimum 6-mil / 0.15 mm for standard handling; >8-mil / 0.35 mm for spill response).

    • Causality: This compound is harmful in contact with skin (H312) and causes localized skin irritation (H315)[3]. Nitrile provides superior chemical resistance against organic solids compared to latex. For standard analytical weighing, a 6-mil thickness balances tactile dexterity with barrier protection, extending the breakthrough time[4]. For prolonged contact or spill cleanup, upgrading to a thickness greater than 0.35 mm is strictly required to prevent chemical permeation[5].

  • Eye Protection: EN 166 Certified Safety Goggles

    • Specification: Indirectly vented safety goggles certified to EN 166 (or ANSI Z87.1 equivalent).

    • Causality: The fine powder form poses a severe risk of serious eye irritation (H319)[2]. Standard safety glasses leave the orbital bone exposed to aerosolized dust. EN 166 certification ensures the eyewear provides a complete peripheral seal against airborne particulates without compromising optical clarity during precise measurements[6].

  • Respiratory Protection: Particulate Filtration

    • Specification: NIOSH-approved N95/P95 or European FFP2 particulate respirator.

    • Causality: Aerosolized particulates of this compound can cause acute inhalation toxicity (H332) and central nervous system depression, leading to dizziness (H336)[3]. While primary handling must always occur inside a certified fume hood, a respirator serves as a mandatory secondary barrier against fugitive dust emissions.

  • Body Protection:

    • Specification: Flame-resistant (FR) or 100% cotton lab coat with elastic cuffs, fully buttoned.

Operational Workflow & Handling Protocol

This workflow operates as a self-validating system: each step verifies the integrity of the previous one before proceeding.

Step 1: Engineering Controls & Pre-Operation

  • Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent airflow disruption and vortex creation.

  • Prepare an anti-static weighing boat and a micro-spatula. Expert Insight: Fine organic powders are highly prone to static cling; using anti-static tools prevents the sudden, uncontrolled aerosolization of the compound.

Step 2: PPE Donning & Integrity Check

  • Inspect 6-mil nitrile gloves for micro-tears by trapping air and applying light pressure.

  • Don the lab coat, ensuring the elastic cuffs are tucked under the gloves to eliminate exposed skin at the wrists.

  • Equip EN 166 safety goggles and adjust the strap for a flush seal against the face.

Step 3: Material Transfer (The "Deep Hood" Method)

  • Place the analytical balance at least 6 inches behind the fume hood sash to ensure optimal draft capture.

  • Open the reagent bottle slowly to avoid pressure-differential dust kicks.

  • Transfer the solid deliberately. Cap the primary container immediately after the required mass is obtained.

Step 4: Post-Operation Decontamination

  • Wipe down the balance and surrounding hood area with a lint-free cloth dampened with a compatible solvent (e.g., isopropanol) to capture residual micro-particles.

  • Doff gloves inside-out to trap chemical residue within the glove matrix. Dispose of them immediately in a designated solid hazardous waste bin.

Workflow Visualization

G A Pre-Operation Verify Fume Hood & Draft B Don PPE (6-mil Nitrile, EN 166 Goggles) A->B C Material Handling Weighing & Transfer B->C D Spill Detected? C->D E Standard Post-Op Decontamination D->E No F Spill Response Evacuate & Ventilate D->F Yes H Hazardous Waste Disposal (Incineration) E->H G Containment Don 8-mil Nitrile & P95 F->G G->H

Fig 1: Operational and spill response workflow for handling azetidine-1-carboxylate derivatives.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to mitigate H302, H312, and H332 exposure risks.

Phase 1: Evacuation & Ventilation

  • If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity.

  • Ensure room ventilation is maximized and restrict access to the area.

Phase 2: Containment & Neutralization

  • Upgrade PPE: Responders must don heavy-duty (>0.35 mm / 8-mil+) nitrile gloves and a P95/FFP2 respirator[5].

  • Suppress Dust: Lightly moisten the spilled powder with an inert solvent or water to suppress dust generation. Critical Rule: Never sweep dry chemical powders with a brush, as this forces toxic particulates into the breathing zone.

Phase 3: Collection & Disposal

  • Use a non-sparking scoop or damp absorbent pads to collect the wetted material.

  • Place the absorbed waste into a sealable, chemically compatible hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste: Contains Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (Toxic/Irritant)".

  • Final Disposal: Do not flush any residue down the sink. Dispose of the sealed container via a licensed hazardous waste incineration facility in strict accordance with local environmental (e.g., EPA) regulations.

References

  • NextSDS. "benzyl 3-(cyanomethylidene)azetidine-1-carboxylate — Chemical Substance Information". Retrieved from: [Link][3]

  • Skanwear. "Understanding EN 166 Personal Eye Protection Standards". Retrieved from: [Link][6]

  • Tannas King. "GHS - SAFETY DATA SHEET (Nitrile Glove Thickness Guidelines)". Retrieved from: [Link][5]

  • Gloves.com. "Glove for Chemicals: Compatibility Chart for 20 Cleaners". Retrieved from: [Link][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.